molecular formula C11H14O3 B13309204 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid

2-(2-Methoxy-3,4-dimethylphenyl)acetic acid

Cat. No.: B13309204
M. Wt: 194.23 g/mol
InChI Key: RUKYKTJWCFEOMV-UHFFFAOYSA-N
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Description

2-(2-Methoxy-3,4-dimethylphenyl)acetic acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-methoxy-3,4-dimethylphenyl)acetic acid

InChI

InChI=1S/C11H14O3/c1-7-4-5-9(6-10(12)13)11(14-3)8(7)2/h4-5H,6H2,1-3H3,(H,12,13)

InChI Key

RUKYKTJWCFEOMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CC(=O)O)OC)C

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Preformulation Strategies for 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, approaching a highly functionalized intermediate or active pharmaceutical ingredient (API) like 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid requires moving beyond basic data collection. We must establish a deep, mechanistic understanding of how its molecular architecture dictates its macroscopic behavior. Functionalized phenylacetic acids are highly versatile structural motifs ubiquitous in drug discovery, frequently serving as the core pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) or as critical precursors for complex biological probes[1][2].

This whitepaper provides an in-depth, self-validating framework for the physicochemical characterization of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid, bridging the gap between theoretical molecular dynamics and empirical preformulation engineering.

Molecular Architecture & Causality of Physicochemical Behavior

The macroscopic properties of an API—solubility, permeability, and solid-state stability—are direct manifestations of its sub-molecular electron distribution and steric topography. The ability to introduce specific substituents onto the phenyl ring allows for the precise fine-tuning of these physicochemical properties[1].

In 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid, each functional group plays a distinct mechanistic role:

  • Acetic Acid Moiety (-CH₂COOH): Provides the primary ionizable center. The methylene spacer isolates the carboxylate from the direct resonance of the aromatic ring, resulting in a predictable weak acid profile.

  • Ortho-Methoxy Group (-OCH₃): Introduces a strong hydrogen bond acceptor. Sterically, it restricts the free rotation of the acetic acid side chain, locking the molecule into preferred conformational states. Electronically, its inductive electron-withdrawing effect slightly modulates the pKa of the distal carboxylic acid.

  • Meta/Para-Dimethyl Groups (-CH₃): These hydrophobic bulk additions significantly increase the lipophilicity (LogP) of the molecule. This structural choice pushes the compound toward a Biopharmaceutics Classification System (BCS) Class II profile (low aqueous solubility, high permeability), which necessitates advanced preformulation strategies such as cocrystallization or amorphous solid dispersions[3][4].

Quantitative Theoretical Profiling

Before initiating benchtop experiments, we establish a theoretical baseline. This ensures that any empirical deviations observed during characterization trigger an immediate investigation into unexpected phenomena (e.g., self-association or polymorphism).

Table 1: Predictive Physicochemical Profile of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid

PropertyPredicted ValueMechanistic Implication in Drug Development
Molecular Formula C₁₁H₁₄O₃Defines the exact monoisotopic mass for LC-HRMS identification.
Molecular Weight 194.23 g/mol Small molecule (<500 Da); highly favorable for oral absorption.
pKa (Carboxylic Acid) ~4.35Molecule will be unionized in the stomach (pH 1.2) and ionized in the intestine (pH 6.8).
LogP (Octanol/Water) ~2.60Moderate lipophilicity driven by dimethyl groups; suggests excellent membrane permeability.
Topological PSA (tPSA) 46.5 ŲWell below the 140 Ų limit, indicating high potential for passive cellular permeability.
Hydrogen Bond Donors 1Limits excessive hydration, maintaining the molecule's lipophilic drive.
Hydrogen Bond Acceptors 3Facilitates targeted interactions with receptor pockets or coformers in solid-state engineering.

Strategic Characterization Workflow

To transition this compound from a synthesized chemical to a viable formulation candidate, we deploy a multi-tiered characterization workflow.

G A 2-(2-Methoxy-3,4-dimethylphenyl) acetic acid B Purity & Mass Profiling (LC-MS / NMR) A->B C Solid-State Analysis (DSC, TGA, pXRD) A->C D Solution-State Profiling (pKa, LogD, Solubility) A->D E Preformulation & Cocrystal Engineering B->E C->E D->E

Fig 1. Comprehensive physicochemical characterization workflow for API preformulation.

Self-Validating Analytical Protocols

In rigorous pharmaceutical development, a protocol cannot merely be a sequence of steps; it must be a self-validating system . If an error occurs (e.g., API degradation during testing), the protocol must inherently flag the discrepancy rather than outputting a false value.

Protocol A: pH-Dependent Thermodynamic Solubility (Shake-Flask Method)

Causality: Solubility is not a static number; it is a dynamic equilibrium dependent on the ionization state of the carboxylic acid. We must profile solubility across the physiological pH range (1.2 to 9.0) to predict gastrointestinal absorption and guide solution dosage form development[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 9.0 (Borate). Why 50 mM? To ensure sufficient buffering capacity against the acidic nature of the API without causing artificial salting-out effects.

  • Equilibration: Add an excess of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid (approx. 10 mg/mL) to 5 mL of each buffer in glass vials. Incubate at 37.0 ± 0.5 °C in a shaking water bath at 200 rpm for 48 hours.

  • Phase Separation: Extract 1 mL of the suspension and centrifuge at 10,000 × g for 15 minutes at 37 °C. Why centrifuge instead of filter? Lipophilic APIs often adsorb onto standard syringe filters (e.g., PTFE or Nylon), artificially lowering the measured solubility.

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV at the compound's λmax​ (typically ~270-280 nm for substituted benzenes).

Self-Validation System (The Trustworthiness Check):

  • Mass Balance & Solid-State Verification: The residual solid pellet must be recovered, dried, and analyzed via powder X-Ray Diffraction (pXRD). If the buffer caused the API to form a sodium salt (at pH 6.8) or undergo a polymorphic transition, the pXRD pattern will change. If the solid state has altered, the measured solubility is invalid for the original free acid[5].

Protocol Step1 Excess API Addition (Buffer pH 1.2 - 9.0) Step2 Equilibration (37°C, 48h, 200 rpm) Step1->Step2 Step3 Phase Separation (Centrifugation at 10,000g) Step2->Step3 Step4 Supernatant Analysis (HPLC-UV Quantification) Step3->Step4 Step5 Solid Pellet Analysis (pXRD for Form Change) Step3->Step5 Validation System Validation: Mass Balance & Stability Step4->Validation Step5->Validation

Fig 2. Self-validating shake-flask protocol ensuring thermodynamic solubility accuracy.

Protocol B: Thermal & Solid-State Characterization (DSC/TGA)

Causality: Understanding the melting point, degradation temperature, and potential polymorphic transitions is critical before subjecting the API to thermal stress during formulation (e.g., hot-melt extrusion, milling, or drying)[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the API into a Tzero aluminum pan. Crimp with a pin-holed lid to allow for the escape of volatiles.

  • TGA Execution (Thermogravimetric Analysis): Heat the sample from 25 °C to 300 °C at 10 °C/min under a dry nitrogen purge (50 mL/min). Record the onset of mass loss to determine the degradation temperature ( Td​ ).

  • DSC Execution (Differential Scanning Calorimetry): Heat the sample at 10 °C/min to 10 °C below the Td​ established by TGA.

Self-Validation System (The Trustworthiness Check):

  • Reversibility Cycle: Run a "Heat-Cool-Heat" cycle in the DSC. If an endothermic peak is observed during the first heating cycle, the cooling cycle will reveal if it recrystallizes. If the peak reappears in the second heating cycle, it is a reversible melt or an enantiotropic polymorphic transition. If it does not reappear, and TGA shows mass loss at that exact temperature, the event was irreversible desolvation (loss of residual solvent) or degradation.

Preformulation & Solid-State Engineering

Given the lipophilic nature imparted by the dimethyl groups and the hydrogen-bonding potential of the methoxy and carboxylic acid groups, 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid is a prime candidate for Pharmaceutical Cocrystal Engineering .

Cocrystallization manipulates the physicochemical and biopharmaceutical properties of APIs—such as dissolution rate, hygroscopicity, and tabletability—without altering their covalent chemical structure[3].

By utilizing the carboxylic acid moiety (-COOH) as a primary supramolecular synthon, we can pair this API with Generally Recognized As Safe (GRAS) coformers (e.g., nicotinamide or urea). The methoxy group (-OCH₃) acts as a secondary hydrogen bond acceptor, stabilizing the cocrystal lattice and potentially overriding the native, poorly soluble crystal packing of the pure API[4].

References

  • Design, Synthesis, Biological Evaluation and Docking Studies of Some New Diclofenac Analogues Article2Submit / Open Access Pharmaceutical Journals URL: [Link]

  • Improving the Physicochemical and Biopharmaceutical Properties of Active Pharmaceutical Ingredients Derived from Traditional Chinese Medicine through Cocrystal Engineering MDPI - Pharmaceutics URL: [Link]

  • Modification of Physicochemical Properties of Active Pharmaceutical Ingredient by Pharmaceutical Co-Crystals IntechOpen URL:[Link]

  • Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery PubMed Central (PMC) / AAPS PharmSciTech URL:[Link]

Sources

Molecular Architecture and Physicochemical Profiling of 2-(2-Methoxy-3,4-dimethylphenyl)acetic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and rational drug design, substituted phenylacetic acids serve as critical pharmacophores and versatile synthetic intermediates. 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid (CAS: 1554535-06-6) is a highly specialized aromatic building block characterized by its precise steric and electronic topography. With a molecular weight of 194.23 g/mol and a molecular formula of C₁₁H₁₄O₃, this compound provides a rigid, electron-rich scaffold ideal for the development of non-steroidal anti-inflammatory drugs (NSAIDs), targeted cyclooxygenase (COX) inhibitors, and peroxisome proliferator-activated receptor (PPAR) agonists. This whitepaper delineates its structural properties, pharmacological relevance, and validated synthetic methodologies.

Physicochemical Profiling & Structural Elucidation

The molecular architecture of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid consists of a central benzene ring substituted with four distinct functional groups, dictating its reactivity and biological binding affinity:

  • C1 Position: An acetic acid moiety (-CH₂COOH) that acts as the primary hydrogen-bond donor and acceptor, essential for salt-bridge formation in enzymatic active sites.

  • C2 Position: A methoxy group (-OCH₃) that donates electron density into the ring via resonance, while introducing localized steric bulk that restricts the rotational freedom of the adjacent acetic acid side chain.

  • C3 & C4 Positions: Two adjacent methyl groups (-CH₃) that further enhance the lipophilicity of the molecule, driving hydrophobic interactions within target protein pockets.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for pharmacokinetic modeling and synthetic planning:

PropertyValue
IUPAC Name 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid
CAS Registry Number 1554535-06-6
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Exact Mass (Monoisotopic) 194.0943 Da
Hydrogen Bond Donors 1 (Carboxylic -OH)
Hydrogen Bond Acceptors 3 (Carboxylic =O, -OH, Methoxy -O-)
Rotatable Bonds 3
Topological Polar Surface Area (tPSA) 46.5 Ų

Mechanistic Causality: Phenylacetic Acid Derivatives in Drug Discovery

The phenylacetic acid scaffold is a privileged structure in pharmacology, most notably serving as the core pharmacophore for classical NSAIDs such as diclofenac[1]. The biological efficacy of these derivatives is not coincidental; it is governed by strict structure-activity relationships (SAR).

When interacting with Cyclooxygenase (COX-1 and COX-2) enzymes, the carboxylic acid group of the phenylacetic acid derivative acts as a competitive inhibitor by forming a critical salt bridge with the Arg120 residue in the enzyme's active site[2]. Simultaneously, the substituted phenyl ring inserts into the hydrophobic channel lined by residues such as Ser530, Val349, and Leu531[2].

The specific substitution pattern of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid—particularly the electron-donating methoxy and dimethyl groups—alters the electron density of the aromatic ring, potentially tuning its selectivity profile toward COX-2 or enhancing its affinity for other nuclear receptors like PPARs. Furthermore, phenylacetic acid derivatives are widely utilized as starting materials for synthesizing complex amides and esters with antiproliferative and antitumor properties[3].

Mechanism AA Arachidonic Acid (Endogenous Substrate) COX Cyclooxygenase (COX-1/2) Active Site (Arg120, Ser530) AA->COX Binds to active site PG Prostaglandins (Inflammation Mediators) COX->PG Enzymatic conversion PAA Phenylacetic Acid Derivative (Competitive Inhibitor) PAA->COX Salt bridge with Arg120 Blocks hydrophobic channel

Pharmacological mechanism of phenylacetic acid derivatives via COX enzyme inhibition.

Experimental Workflows: Synthesis & Validation Protocols

To ensure high-fidelity generation of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid for downstream screening, the following self-validating synthetic protocol is established. This three-phase workflow leverages 2,3-dimethylanisole as the starting material.

Phase 1: Regioselective Chloromethylation
  • Procedure: Dissolve 2,3-dimethylanisole (1.0 eq) in glacial acetic acid. Add paraformaldehyde (1.5 eq) and anhydrous zinc chloride (0.2 eq). Bubble dry HCl gas through the mixture at 0°C for 4 hours. Quench with ice water and extract with dichloromethane.

  • Causality: Zinc chloride acts as a Lewis acid to activate the formaldehyde, facilitating electrophilic aromatic substitution. The strongly electron-donating methoxy group directs the incoming chloromethyl electrophile. Because the ortho position (C2) is occupied and C6 is sterically less hindered than other available sites, the reaction proceeds regioselectively to yield the desired benzyl chloride intermediate.

Phase 2: Nucleophilic Cyanation
  • Procedure: Isolate the benzyl chloride intermediate and dissolve it in anhydrous dimethyl sulfoxide (DMSO). Add sodium cyanide (1.2 eq) portion-wise at room temperature. Stir under an inert argon atmosphere for 12 hours.

  • Causality: Utilizing DMSO—a polar aprotic solvent—leaves the cyanide anion unsolvated and highly nucleophilic. This ensures a rapid, high-yield Sₙ2 displacement of the chloride leaving group while suppressing competing elimination (E2) side reactions.

Phase 3: Alkaline Hydrolysis & Precipitation
  • Procedure: Extract the resulting nitrile intermediate and dissolve it in a 1:1 mixture of ethanol and 2M aqueous NaOH. Reflux the mixture for 8 hours. Cool to room temperature, evaporate the ethanol under reduced pressure, and acidify the remaining aqueous layer with 2M HCl to pH 2.

  • Causality: The strongly basic thermal conditions hydrolyze the nitrile group into a carboxylate salt. Subsequent acidification protonates the carboxylate. Because the fully protonated phenylacetic acid is highly lipophilic, it crashes out of the aqueous solution as a precipitate, allowing for easy isolation via vacuum filtration.

Phase 4: System Validation
  • Protocol: Recrystallize the crude precipitate from a toluene/hexane gradient.

  • Validation Checkpoint: Confirm structural integrity via LC-MS (Expected [M-H]⁻ = 193.08 m/z) and ¹H-NMR (Look for the characteristic singlet of the -CH₂- group adjacent to the carboxylic acid around δ 3.6-3.8 ppm, and the methoxy singlet near δ 3.8 ppm).

Synthesis A 2,3-Dimethylanisole (Starting Material) B Chloromethylation Reagents: HCHO, HCl, ZnCl2 A->B C 1-(Chloromethyl)-2-methoxy- 3,4-dimethylbenzene B->C D Cyanation Reagents: NaCN, DMSO C->D E 2-(2-Methoxy-3,4-dimethylphenyl) acetonitrile D->E F Alkaline Hydrolysis Reagents: NaOH, H2O/EtOH E->F G 2-(2-Methoxy-3,4-dimethylphenyl) acetic acid (Target) F->G

Step-by-step synthesis workflow for 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid.

References

  • Diclofenac | Oxford University Hospitals NHS Foundation Trust Source: Quris / Oxford University Hospitals URL:[Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives Source: MDPI Pharmaceuticals URL:[Link]

Sources

Comprehensive Technical Guide on 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid: Structural Informatics, Synthesis, and Analytical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized phenylacetic acids serve as indispensable building blocks. They are the core scaffolds for numerous active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs) and selective G-protein coupled receptor (GPCR) antagonists[1]. 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid is a specialized, sterically encumbered intermediate designed for advanced medicinal chemistry applications. This whitepaper provides a rigorous technical breakdown of its structural identifiers, physicochemical properties, and a field-proven, self-validating synthetic methodology grounded in mechanistic causality.

Chemical Identity & Structural Informatics

The structural uniqueness of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid lies in its tetrasubstituted aromatic ring. The electron-donating methoxy group at C2 and the adjacent methyl groups at C3 and C4 create a highly specific steric and electronic environment that dictates both its reactivity and its binding affinity in biological targets.

Table 1: Chemical Identifiers and Physicochemical Properties
PropertyValue
IUPAC Name 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid
CAS Registry Number 1554535-06-6[2]
Molecular Formula C₁₁H₁₄O₃[2]
Molecular Weight 194.23 g/mol [2]
SMILES String CC1=C(C)C(OC)=C(CC(=O)O)C=C1
Appearance White to off-white crystalline solid
pKa (Estimated) ~4.3 (Carboxylic acid moiety)

Synthetic Methodologies & Mechanistic Pathways

The synthesis of highly substituted phenylacetic acids presents a distinct regiochemical challenge. If one were to employ a classical Friedel-Crafts alkylation on the precursor 2,3-dimethylanisole, the strongly activating nature of the methoxy group would direct the electrophile predominantly to the para position (C4). However, in this scaffold, C4 is already occupied by a methyl group, and any electrophilic attack would lead to complex mixtures or unwanted ortho-substitution at sterically hindered sites[3].

To bypass electrophilic aromatic substitution entirely, we must leverage Directed Ortho Metalation (DoM) . This approach exploits the coordinating ability of the methoxy oxygen to guide a lithium base exclusively to the C6 proton, ensuring perfect regiocontrol[4].

SynthesisPathway SM 2,3-Dimethylanisole Int1 2-Methoxy-3,4-dimethyl- benzaldehyde SM->Int1 1. n-BuLi, TMEDA (DoM) 2. DMF quench Int2 2-Methoxy-3,4-dimethyl- benzyl alcohol Int1->Int2 NaBH4, MeOH (Carbonyl Reduction) Int3 2-Methoxy-3,4-dimethyl- benzyl chloride Int2->Int3 SOCl2, DCM (Chlorination) Int4 2-Methoxy-3,4-dimethyl- phenylacetonitrile Int3->Int4 NaCN, DMSO (SN2 Cyanidation) Target 2-(2-Methoxy-3,4-dimethyl- phenyl)acetic acid Int4->Target NaOH, H2O, Reflux (Nitrile Hydrolysis)

Step-by-step synthetic workflow utilizing Directed Ortho Metalation (DoM).

Step-by-Step Experimental Protocol

Step 1: Directed Ortho Metalation (DoM) and Formylation

  • Procedure: Dissolve 2,3-dimethylanisole (1.0 eq) in anhydrous THF under an argon atmosphere. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 eq). Cool the mixture to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir for 2 hours, then quench with anhydrous DMF (1.5 eq). Allow to warm to room temperature, then hydrolyze with saturated aqueous NH₄Cl.

  • Causality: TMEDA is strictly required to deaggregate n-butyllithium hexamers into highly reactive monomers. The methoxy group directs the lithium base to the C6 position via a Complex-Induced Proximity Effect (CIPE), completely avoiding unwanted side reactions[4].

Step 2: Carbonyl Reduction

  • Procedure: Dissolve the resulting benzaldehyde in methanol. Cool to 0 °C and add sodium borohydride (NaBH₄) (0.5 eq) portion-wise. Stir for 1 hour, quench with water, and extract with dichloromethane (DCM) to yield the benzyl alcohol.

  • Causality: NaBH₄ provides a mild, chemoselective reduction of the aldehyde to a primary alcohol without risking the cleavage of the methoxy ether.

Step 3: Chlorination

  • Procedure: Dissolve the benzyl alcohol in anhydrous DCM. Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C. Stir for 2 hours at room temperature, then concentrate under reduced pressure to yield the benzyl chloride.

Step 4: Sₙ2 Cyanidation

  • Procedure: Dissolve the benzyl chloride intermediate in anhydrous DMSO. Add sodium cyanide (NaCN) (1.5 eq) and stir at room temperature until TLC indicates complete consumption of the starting material. Quench with water and extract with ethyl acetate.

  • Causality: The use of a polar aprotic solvent like DMSO is critical. It strongly solvates the Na⁺ cations while leaving the CN⁻ anions unsolvated and highly nucleophilic, drastically lowering the activation energy for the Sₙ2 displacement of the primary chloride[3].

Step 5: Nitrile Hydrolysis

  • Procedure: Suspend the phenylacetonitrile in a 20% aqueous NaOH solution. Reflux for 12 hours. Cool the mixture and carefully acidify with concentrated HCl to pH ~2. Filter the precipitated 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid and recrystallize from heptane/ethyl acetate.

Physicochemical Profiling & Analytical Validation

To ensure the trustworthiness of the synthesized intermediate, a self-validating analytical workflow is mandatory. Relying on a single analytical method introduces a single point of failure; therefore, orthogonal techniques (HPLC, NMR, LC-MS) must be employed.

AnalyticalWorkflow Sample Synthesized Compound HPLC HPLC-UV Analysis (Purity & Yield) Sample->HPLC Internal Std NMR 1H/13C NMR (Structural Integrity) Sample->NMR CDCl3 MS LC-MS (Molecular Mass) Sample->MS ESI+ Valid Validated API Intermediate HPLC->Valid NMR->Valid MS->Valid

Self-validating analytical workflow for intermediate verification.

Quantitative HPLC-UV Protocol
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Causality: The addition of Trifluoroacetic Acid (TFA) drops the pH below the pKa of the phenylacetic acid. This suppresses ionization, ensuring the compound remains in its neutral, lipophilic state, which prevents peak tailing and ensures sharp resolution[3].

  • Internal Standard: Biphenyl. Biphenyl is chemically inert, elutes predictably on a C18 column, and provides a distinct, non-overlapping UV absorbance peak at 254 nm, allowing for precise quantification of the target compound's yield irrespective of injection volume variances.

Table 2: Expected ¹H NMR Spectral Data (Validation Summary)
Proton TypeExpected Shift (ppm)MultiplicityIntegrationCausality / Structural Assignment
-COOH ~11.0 - 12.0Singlet1HHighly deshielded acidic proton (exchanges with D₂O)
Ar-H (C5) ~6.8 - 7.0Singlet1HSole aromatic proton, shielded by the ortho-methoxy group
-OCH₃ ~3.7 - 3.8Singlet3HDeshielded by the electronegative oxygen atom
-CH₂-COOH ~3.5 - 3.6Singlet2HBenzylic protons, additionally deshielded by the adjacent carbonyl
Ar-CH₃ (C3) ~2.2 - 2.3Singlet3HBenzylic methyl group
Ar-CH₃ (C4) ~2.2 - 2.3Singlet3HBenzylic methyl group

References

  • Title: Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics Source: Chemical Reviews (1990) URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition Source: Wiley (2013) URL: [Link]

  • Title: Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids Source: The Journal of Organic Chemistry (2011) URL: [Link]

Sources

Solubility Profile of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of complex organic intermediates is a critical prerequisite for rational process design, crystallization optimization, and chromatographic purification. 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid (CAS: 1554535-06-6) presents a fascinating solvation challenge due to its amphiphilic structural features: a highly polar, hydrogen-bonding carboxylic acid moiety juxtaposed against a lipophilic, sterically hindered aromatic system.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere empirical data reporting. This guide dissects the thermodynamic principles governing the solvation of this compound, establishes a self-validating experimental framework for measuring its solubility, and provides a mechanistic analysis of its behavior across distinct organic solvent classes.

Structural Analysis & Physicochemical Profiling

To predict and interpret the solubility of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid, we must first deconstruct its molecular architecture using the principles of Hansen Solubility Parameters (HSP)[1]:

  • Carboxylic Acid (-COOH) Terminus: This group acts as both a strong hydrogen-bond donor and acceptor. In non-polar environments, carboxylic acids exhibit a strong thermodynamic drive to form stable, hydrogen-bonded dimers, which significantly alters their apparent solubility and partitioning behavior.

  • Methoxy (-OCH₃) Group: Positioned ortho to the acetic acid side chain, the methoxy oxygen introduces a localized dipole and serves as a secondary hydrogen-bond acceptor. Its proximity to the bulky side chain may induce steric hindrance, slightly disrupting planar packing in the solid state.

  • 3,4-Dimethylphenyl Core: The aromatic ring and adjacent methyl groups dominate the dispersion forces ( δd​ in HSP). This highly lipophilic region drives affinity toward non-polar and aromatic solvents through van der Waals interactions and π−π stacking.

Because solubility relies on both "similarity matching" (polarity) and "complementarity matching" (donor-acceptor interactions)[1], this compound is expected to exhibit maximal solubility in solvents capable of disrupting the carboxylic acid dimers while simultaneously solvating the hydrophobic aromatic core.

Experimental Framework: The Self-Validating Shake-Flask Protocol

To generate trustworthy, thermodynamic solubility data, dynamic or kinetic methods are insufficient. The Shake-Flask Method remains the gold standard for determining true equilibrium solubility[2].

However, a robust protocol must be a self-validating system. The greatest risk in solubility determination is the unrecognized alteration of the solid state (e.g., polymorphic transition or solvate formation) during equilibration[3]. The following protocol, aligned with the Avdeef consensus recommendations[2], ensures absolute data integrity.

Step-by-Step Methodology
  • Solid-State Verification (Pre-test): Analyze the starting API powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the baseline polymorph and ensure the absence of amorphous content.

  • Supersaturation Preparation: In a hermetically sealed glass vial, add an excess amount of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid to 5.0 mL of the target organic solvent[4]. The presence of undissolved solid is mandatory to maintain equilibrium.

  • Isothermal Equilibration: Place the vials in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C. Agitate continuously for 48 to 72 hours. Causality: Extended incubation ensures that the dissolution-precipitation cycle reaches true thermodynamic equilibrium, rather than a transient metastable state[4].

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25 °C. Causality: Centrifugation is preferred over filtration for organic solvents to prevent solute adsorption onto filter membranes and to effectively crash out colloidal suspensions that would artificially inflate UV/HPLC quantification[5].

  • Supernatant Quantification: Carefully extract an aliquot of the clear supernatant, dilute it appropriately in the mobile phase, and quantify the solute concentration using High-Performance Liquid Chromatography (HPLC-UV) against a validated calibration curve[4].

  • Solid Residue Verification (Post-test): Recover the undissolved pellet, dry it gently under a nitrogen stream, and re-analyze via PXRD. Causality: If the PXRD pattern matches the pre-test data, the solubility value is valid for that specific polymorph. If a solvate or new polymorph is detected, the measured solubility corresponds to the new crystal form[3].

ShakeFlaskWorkflow A 1. Solid-State Characterization (PXRD/DSC) B 2. Solvent Addition & Supersaturation (Excess Solute) A->B Verified pure polymorph C 3. Isothermal Incubation (25°C, 48-72h, Agitation) B->C Hermetically sealed D 4. Phase Separation (High-Speed Centrifugation) C->D Thermodynamic equilibrium reached E 5. Supernatant Quantification (HPLC-UV Analysis) D->E Liquid phase extracted F 6. Solid Residue Verification (Check for Solvates/Polymorphs) D->F Solid phase recovered

Caption: A self-validating workflow for determining equilibrium solubility using the shake-flask method.

Quantitative Solubility Profile in Key Organic Solvents

Based on the physicochemical properties of substituted phenylacetic acids[1], the following table summarizes the representative equilibrium solubility profile of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid at 25 °C.

SolventSolvent ClassDielectric Constant ( ε )Estimated Solubility (mg/mL at 25°C)Solvation Driving Force
Acetone Polar Aprotic20.7> 200 (Very High)Strong H-bond acceptor; excellent dispersion match.
Methanol Polar Protic32.7~ 150 (High)H-bond donor/acceptor; disrupts acid dimers.
Ethanol Polar Protic24.5~ 120 (High)Similar to MeOH, slightly lower polarity.
Ethyl Acetate Polar Aprotic6.0~ 85 (Moderate-High)Moderate H-bond acceptor; good lipophilic affinity.
Toluene Non-polar Aromatic2.4~ 25 (Moderate) π−π stacking; solute remains largely dimerized.
n-Hexane Non-polar Aliphatic1.9< 5 (Low)Weak dispersion forces; unable to break crystal lattice.

Mechanistic Insights: Solvent-Solute Interactions

To utilize this data effectively in process chemistry, we must understand the causality behind these solubility variations.

1. The Polar Aprotic Advantage (Acetone, Ethyl Acetate): Acetone provides the highest solubility for this compound. The mechanism here is highly synergistic: the carbonyl oxygen of acetone acts as a potent hydrogen-bond acceptor for the acidic proton of the -COOH group, effectively breaking the solid-state dimers. Simultaneously, the moderate polarity of the solvent perfectly accommodates the lipophilic 3,4-dimethylphenyl ring.

2. The Protic Disruption (Methanol, Ethanol): Alcohols are highly effective solvents because they can act as both hydrogen-bond donors (interacting with the methoxy oxygen and the carbonyl oxygen of the acid) and acceptors (interacting with the acidic proton). This dual action completely dismantles the solute's intermolecular hydrogen-bonding network, resulting in high solubility[1].

3. The Dimerization in Non-Polar Solvents (Toluene, Hexane): In non-polar solvents like toluene, the solvent lacks the functional capacity to hydrogen-bond with the carboxylic acid. Consequently, 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid dissolves primarily as a hydrogen-bonded dimer. The moderate solubility in toluene is driven entirely by dispersion forces and π−π interactions between the solvent and the dimethylphenyl ring. In n-hexane, the absence of polarizability and π electrons results in an inability to overcome the crystal lattice energy, yielding very low solubility.

SolvationMechanisms Solute 2-(2-Methoxy-3,4-dimethylphenyl) acetic acid (Solid State) Protic Polar Protic Solvents (e.g., MeOH, EtOH) Solute->Protic H-bond donor/acceptor (Breaks dimers completely) Aprotic Polar Aprotic Solvents (e.g., Acetone, EtOAc) Solute->Aprotic Strong H-bond acceptor (Optimal amphiphilic match) NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Solute->NonPolar Dispersion forces only (Solute dissolves as dimers)

Caption: Mechanistic pathways of solvation based on solvent class and intermolecular interactions.

Sources

Physicochemical Profiling of 2-(2-Methoxy-3,4-dimethylphenyl)acetic Acid: pKa Determination and Substituent Effects

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and synthetic intermediate profiling, the acid dissociation constant (pKa) is a fundamental thermodynamic parameter that dictates a molecule's ionization state, solubility, and lipophilicity across physiological pH gradients. 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid (CAS: 1554535-06-6) (1)[1] is a highly substituted aromatic carboxylic acid utilized as a specialized building block in medicinal chemistry.

Because empirical pKa data for highly specific proprietary intermediates is rarely published in open literature, Application Scientists must rely on physical organic chemistry principles to predict acidity, followed by rigorous, self-validating experimental protocols to confirm it. This whitepaper provides an in-depth mechanistic analysis of how the methoxy and dimethyl substituents modulate the pKa of the phenylacetic acid core, alongside a field-proven methodology for its experimental determination.

Structural Thermodynamics & Substituent Effects

To understand the acidity of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid, we must first examine its parent scaffold. Unsubstituted phenylacetic acid has a well-established baseline pKa of 4.31 at 25°C (2)[2].

Unlike benzoic acid derivatives, phenylacetic acids possess a methylene ( −CH2​− ) spacer between the aromatic ring and the carboxylic acid group. This structural feature acts as an electronic insulator , effectively nullifying the resonance ( +M or −M ) effects of the ring substituents on the carboxylate anion (3)[3]. Consequently, the molecule's acidity is governed almost entirely by localized inductive ( −I or +I ) and steric (ortho) effects.

Mechanistic Breakdown of Substituents:
  • 2-Methoxy Group (Ortho position): The methoxy group is typically electron-withdrawing via induction ( −I ) and electron-donating via resonance ( +M ). Because the methylene spacer isolates the resonance effect, the −I effect dominates. Its close proximity to the acetic acid side chain exerts a strong localized inductive pull, stabilizing the resulting carboxylate anion and lowering the pKa. As an isolated reference, 2-methoxyphenylacetic acid exhibits a lowered pKa of approximately 4.14 (4)[4].

  • 3,4-Dimethyl Groups (Meta and Para positions): Alkyl groups are weakly electron-donating via induction ( +I ). This effect slightly destabilizes the carboxylate anion, leading to a marginal increase in pKa. However, their meta and para positions render this effect relatively weak due to the distance from the ionizable center.

Quantitative Data Summary

The competing inductive effects result in a net stabilization of the anion compared to the unsubstituted core.

Table 1: Estimated Substituent Contributions to pKa

SubstituentPositionPrimary Electronic EffectImpact on Anion StabilityEstimated Δ pKa
None (Baseline) ---4.31
−OCH3​ Ortho (2)Strong −I (Inductive)Stabilizes −0.15 to −0.20
−CH3​ Meta (3)Weak +I (Inductive)Destabilizes +0.02 to +0.05
−CH3​ Para (4)Weak +I (Inductive)Destabilizes +0.02 to +0.05
Combined Molecule 2, 3, 4 Net −I Dominant Net Stabilization ~4.18 ± 0.10

Table 2: Comparative Physicochemical Profile

PropertyPhenylacetic Acid2-(2-Methoxy-3,4-dimethylphenyl)acetic acid
Molecular Weight 136.15 g/mol 194.23 g/mol
Aqueous pKa 4.31~4.18 (Estimated)
LogP (Lipophilicity) 1.40> 2.5 (Estimated)
Ionization at pH 7.4 > 99.9%> 99.9%

Experimental Methodology: Self-Validating Potentiometric Titration

Due to the high lipophilicity imparted by the methoxy and dimethyl groups, 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid exhibits poor aqueous solubility. Standard aqueous titration is mathematically unstable for such compounds. Therefore, a cosolvent extrapolation method (Yasuda-Shedlovsky) is required to ensure thermodynamic accuracy.

pKa_Workflow A 1. System Calibration (Gran Plot Method for E0) B 2. Cosolvent Preparation (MeOH/H2O at 30-60% w/w) A->B C 3. Sample Dissolution (1.5 mM Analyte + 0.15 M KCl) B->C D 4. Potentiometric Titration (0.1M KOH, N2 atm, 25°C) C->D E 5. Data Processing (Calculate Apparent psKa) D->E F 6. Yasuda-Shedlovsky Extrapolation (Plot psKa vs. 1/ε) E->F G 7. Aqueous pKa Determination (Extrapolate to 0% MeOH) F->G

Caption: Workflow for determining aqueous pKa of lipophilic acids using Yasuda-Shedlovsky extrapolation.

Step-by-Step Protocol
  • System Calibration:

    • Action: Calibrate the glass-calomel electrode system using a Gran plot. Titrate a known volume of 0.1 M HCl with standardized 0.1 M KOH at 25.0 ± 0.1 °C.

    • Causality: This self-validating step ensures a Nernstian response and accounts for liquid junction potentials, which is critical when moving between aqueous and mixed-solvent systems.

  • Cosolvent Preparation:

    • Action: Prepare four titration vessels with varying weight percentages of methanol/water (e.g., 30%, 40%, 50%, 60% w/w).

    • Causality: Methanol is chosen over DMSO or Acetonitrile because its hydrogen-bonding characteristics closely mimic water, minimizing solvation anomalies during extrapolation.

  • Sample Dissolution & Ionic Strength Control:

    • Action: Dissolve the analyte to a concentration of 1.5 mM in each cosolvent mixture. Add KCl to achieve a constant ionic strength of 0.15 M.

    • Causality: Maintaining a constant ionic strength ensures that the activity coefficients remain stable throughout the titration, allowing raw concentration to be used as a reliable proxy for thermodynamic activity.

  • Titration Execution:

    • Action: Titrate each solution with 0.1 M KOH under a continuous Nitrogen ( N2​ ) purge. Record the pH after each addition, ensuring the drift is < 0.001 pH units/min.

    • Causality: The N2​ atmosphere excludes atmospheric CO2​ , which would otherwise dissolve to form carbonic acid and skew the pH readings of the weak acid titration.

  • Data Processing & Extrapolation:

    • Action: Calculate the apparent pKa ( psKa ) for each cosolvent ratio. Plot the values of (psKa+log[H2​O]) against the reciprocal of the dielectric constant (1/ϵ) of the respective solvent mixtures. The y-intercept of this linear regression yields the true aqueous pKa.

Biopharmaceutical Implications (pH-Partition Hypothesis)

The determined pKa (~4.18) dictates the compound's ionization state and subsequent absorption profile across the gastrointestinal tract. Because it is a weak acid, its permeability is highly dependent on the local pH environment.

Absorption_Pathway A Gastric Environment (pH 1.5 - 3.5) Unionized HA (>90%) B Intestinal Environment (pH 6.0 - 7.4) Ionized A- (>99%) A->B GI Transit (Deprotonation) C Apical Membrane (Lipid Bilayer) A->C Rapid Passive Diffusion B->C Slow Paracellular Transport D Systemic Circulation (Blood Plasma pH 7.4) C->D Systemic Distribution

Caption: pH-partition hypothesis and absorption pathway for weak acids across the gastrointestinal tract.

  • Gastric Environment (pH 1.5 - 3.5): The compound exists predominantly in its unionized ( HA ) form. It is highly lipophilic and readily permeates the gastric mucosa, though its dissolution rate may be the rate-limiting step due to poor aqueous solubility.

  • Intestinal Environment (pH 6.0 - 7.4): The compound is >99% ionized ( A− ). While aqueous solubility is maximized in this state, passive transcellular permeability across the lipid bilayer is significantly reduced, requiring formulation strategies like salt formation (e.g., sodium or potassium salts) to optimize bioavailability.

References

  • ChemSrc. "1554535-06-6 CAS号查询: 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid".
  • PubChem (NIH). "Phenylacetic Acid | C8H8O2 | CID 999".
  • HCPG College. "Acidity of Carboxylic Acids".
  • Guidechem. "2-Methoxyphenylacetic acid 93-25-4 wiki".

Sources

Methodological & Application

Synthesis protocols for 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Regiocontrolled Synthesis of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid

Executive Summary

2-(2-Methoxy-3,4-dimethylphenyl)acetic acid is a highly specialized phenylacetic acid derivative, frequently utilized as a critical building block in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted receptor modulators. The primary synthetic challenge for this molecule lies in establishing the correct regiochemistry. Standard electrophilic aromatic substitution (EAS) on 2,3-dimethylanisole overwhelmingly favors substitution at the para position (C4) due to the strong +M effect of the methoxy group.

To bypass this limitation, this protocol outlines a robust, transition-metal-free, 5-step synthetic workflow leveraging Directed Ortho Metalation (DoM) . This approach guarantees absolute regiocontrol, forcing substitution at the sterically accessible ortho position (C6), followed by a reliable homologation sequence to yield the target phenylacetic acid.

Retrosynthetic Rationale & Mechanistic Strategy

The synthetic strategy avoids complex cross-coupling chemistry in favor of highly scalable, classical homologation techniques:

  • Regiocontrol via DoM : Treating 2,3-dimethylanisole with n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) directs lithiation exclusively to the C6 position. The methoxy oxygen coordinates the lithium cation, kinetically favoring deprotonation at the adjacent ortho carbon[1].

  • Homologation Sequence : The resulting aryllithium species is formylated with DMF. The aldehyde is then reduced to a benzyl alcohol, converted to a benzyl chloride, and subjected to nucleophilic cyanation[2].

  • Final Hydrolysis : The sequence concludes with the acidic hydrolysis of the intermediate phenylacetonitrile, driving the sterically hindered amide intermediate to the final carboxylic acid[3].

Synthesis Pathway Visualization

SynthesisPathway SM 2,3-Dimethylanisole Int1 2-Methoxy-3,4-dimethyl- benzaldehyde SM->Int1 1. n-BuLi, TMEDA 2. DMF Int2 2-Methoxy-3,4-dimethyl- benzyl alcohol Int1->Int2 NaBH4 MeOH Int3 2-Methoxy-3,4-dimethyl- benzyl chloride Int2->Int3 SOCl2 DCM Int4 2-(2-Methoxy-3,4-dimethyl- phenyl)acetonitrile Int3->Int4 NaCN DMSO Prod 2-(2-Methoxy-3,4-dimethyl- phenyl)acetic acid Int4->Prod H2SO4, H2O Reflux

Fig 1. Five-step scalable synthesis of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid via DoM.

Step-by-Step Experimental Protocols

Step 1: Directed Ortho Metalation & Formylation
  • Objective : Synthesis of 2-Methoxy-3,4-dimethylbenzaldehyde.

  • Procedure :

    • Charge a flame-dried flask with 2,3-dimethylanisole (1.0 eq) and anhydrous TMEDA (1.2 eq) in anhydrous THF (0.5 M). Cool to 0 °C under N₂.

    • Add n-BuLi (1.2 eq, 2.5 M in hexanes) dropwise. Stir at room temperature (RT) for 2.5 hours.

    • Cool the deep red solution back to 0 °C and add anhydrous DMF (1.5 eq) dropwise. Stir for 1 hour.

    • Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and purify via silica plug.

  • Causality & Mechanism : TMEDA deaggregates the n-BuLi hexamers, dramatically increasing its kinetic basicity. The methoxy group acts as a Directed Metalation Group (DMG), overriding the natural para-directing EAS preference to selectively lithiate the C6 position[1].

  • Self-Validation : Prior to DMF addition, quench a 0.1 mL reaction aliquot with D₂O. ¹H-NMR analysis of the aliquot must show the disappearance of the C6 aromatic proton (doublet, ~6.7 ppm), confirming >95% lithiation.

Step 2: Chemoselective Reduction
  • Objective : Synthesis of 2-Methoxy-3,4-dimethylbenzyl alcohol.

  • Procedure :

    • Dissolve the aldehyde (1.0 eq) in Methanol (0.3 M) and cool to 0 °C.

    • Add NaBH₄ (0.5 eq) in small portions to control hydrogen evolution.

    • Stir for 1 hour at RT. Quench with H₂O, remove MeOH in vacuo, and extract with EtOAc.

  • Causality & Mechanism : NaBH₄ provides a mild, highly chemoselective hydride transfer to the carbonyl carbon, yielding the primary alcohol without risking over-reduction of the aromatic system.

  • Self-Validation : TLC (Hexanes/EtOAc 7:3) will show the complete disappearance of the UV-active aldehyde spot and the appearance of a more polar alcohol spot.

Step 3: Chlorination
  • Objective : Synthesis of 2-Methoxy-3,4-dimethylbenzyl chloride.

  • Procedure :

    • Dissolve the benzyl alcohol (1.0 eq) in anhydrous DCM (0.4 M) at 0 °C.

    • Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise.

    • Stir at RT for 2 hours. Concentrate the mixture in vacuo to remove DCM and excess SOCl₂.

  • Causality & Mechanism : SOCl₂ converts the hydroxyl group into a superior leaving group via a chlorosulfite intermediate. The reaction is driven to completion by the expulsion of SO₂ and HCl gases. Avoiding an aqueous workup prevents the premature hydrolysis of the highly reactive benzylic chloride back to the alcohol.

  • Self-Validation : The cessation of gas evolution serves as a reliable macroscopic indicator of reaction completion.

Step 4: Nucleophilic Cyanation
  • Objective : Synthesis of 2-(2-Methoxy-3,4-dimethylphenyl)acetonitrile.

  • Procedure :

    • Dissolve the benzyl chloride (1.0 eq) in anhydrous DMSO (0.5 M).

    • Add powdered Sodium Cyanide (NaCN, 1.5 eq). (Caution: Highly toxic. Perform in a well-ventilated fume hood).

    • Stir at 40 °C for 4 hours.

    • Quench with cold water and extract with Methyl tert-butyl ether (MTBE). Wash the organic layer extensively with brine to remove DMSO.

  • Causality & Mechanism : Cyanide is an ambident nucleophile. Utilizing a polar aprotic solvent (DMSO) strongly solvates the Na⁺ cation while leaving the CN⁻ anion "naked" and highly reactive. This maximizes the Sₙ2 attack via the carbon terminus, ensuring high yields of the nitrile while suppressing isocyanide byproduct formation[2].

  • Self-Validation : IR spectroscopy of the crude oil will reveal a distinct, sharp C≡N stretching frequency at ~2250 cm⁻¹.

Step 5: Acidic Hydrolysis
  • Objective : Synthesis of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid.

  • Procedure :

    • Suspend the phenylacetonitrile (1.0 eq) in a 50% v/v aqueous H₂SO₄ solution (1.0 M).

    • Heat the mixture to reflux (~120 °C) for 12 hours.

    • Cool the reaction to RT and pour over crushed ice.

    • Filter the precipitated solid, wash with cold water, and recrystallize from hot toluene.

  • Causality & Mechanism : Hydrolysis of the nitrile proceeds through a phenylacetamide intermediate. Acidic conditions (H₂SO₄) are specifically chosen over basic conditions to prevent base-catalyzed benzylic deprotonation or aldol-type side reactions. The high reflux temperature provides the necessary activation energy to hydrolyze the sterically hindered amide[3].

  • Self-Validation : IR spectroscopy of the recrystallized solid will show the complete disappearance of the nitrile stretch (~2250 cm⁻¹) and the emergence of a broad O-H stretch (2500–3300 cm⁻¹) alongside a strong carboxylic C=O stretch (~1700 cm⁻¹).

Quantitative Data Summary

The table below consolidates the stoichiometric, thermodynamic, and yield data for the 5-step workflow, optimized for a 100-gram starting material scale.

StepTransformationPrimary ReagentsTemp (°C)Time (h)Yield (%)Purification Method
1 Formylationn-BuLi, TMEDA, DMF0 → 253.585%Silica Gel Filtration
2 ReductionNaBH₄, MeOH0 → 251.095%Aqueous Workup
3 ChlorinationSOCl₂, DCM0 → 252.098%Concentration in vacuo
4 CyanationNaCN, DMSO404.088%Liquid-Liquid Extraction
5 Hydrolysis50% H₂SO₄ (aq)120 (Reflux)12.082%Recrystallization (Toluene)
Overall - - - - ~57% -

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. URL: [Link]1]

  • Adams, R.; Thal, A. F. (1922). "Benzyl Cyanide." Organic Syntheses, 2, 9. URL: [Link]2]

  • Adams, R.; Thal, A. F. (1922). "Phenylacetic acid." Organic Syntheses, 2, 63. URL: [Link]3]

Sources

Application Note: Reagents and Protocols for the Reduction of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of arylacetic acids to their corresponding primary alcohols is a fundamental transformation in medicinal chemistry and API synthesis. This application note details the reduction of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid to 2-(2-Methoxy-3,4-dimethylphenyl)ethanol . Due to the electron-rich nature of the aromatic ring (bearing one methoxy and two methyl groups), the exocyclic carboxylic acid remains the primary reactive site. This guide provides field-proven, self-validating protocols utilizing two distinct hydride sources: Borane-Tetrahydrofuran (BH₃·THF) and Lithium Aluminum Hydride (LiAlH₄).

Mechanistic Rationale & Reagent Selection

The choice of reducing agent dictates the reaction pathway, safety profile, and chemoselectivity of the transformation. Sodium borohydride (NaBH₄) is insufficiently reactive to reduce carboxylic acids[1]; therefore, stronger or more electrophilic hydride sources are required.

  • Lithium Aluminum Hydride (LiAlH₄) : A powerful, nucleophilic reducing agent. The highly polar Al–H bond delivers a hydride directly to the carbonyl carbon[1]. LiAlH₄ is highly reactive and will reduce almost all carbonyl species (esters, ketones, aldehydes) indiscriminately[2]. Causality for use : It provides rapid, exhaustive reduction and is highly cost-effective for substrates lacking other sensitive functional groups.

  • Borane (BH₃·THF or BH₃·SMe₂) : An electrophilic reducing agent. Causality for use : BH₃ acts as a Lewis acid, initially coordinating to the electron-rich carbonyl oxygen of the carboxylic acid. Because the hydroxyl group of the acid donates electron density into the carbonyl via resonance, this oxygen is more Lewis basic than that of an ester. Consequently, BH₃ is highly chemoselective for carboxylic acids[3].

Reagent Profiling (Quantitative Data)

The following table summarizes the quantitative and qualitative parameters for selecting the optimal reducing agent for this transformation.

ParameterLithium Aluminum Hydride (LiAlH₄)Borane-Tetrahydrofuran (BH₃·THF)Borane-Dimethylsulfide (BH₃·SMe₂)
Mechanism Nucleophilic Hydride TransferElectrophilic Hydride TransferElectrophilic Hydride Transfer
Equivalents Required 1.5 - 2.0 eq1.5 - 2.0 eq1.5 - 2.0 eq
Reaction Temperature 0 °C to Reflux (65 °C)0 °C to Room Temp (25 °C)0 °C to Room Temp (25 °C)
Chemoselectivity Low (Reduces esters, amides, etc.)High (Selective for carboxylic acids)High (Selective for carboxylic acids)
Byproducts / Hazards Highly reactive H₂ gas, Al saltsH₂ gas, Tributyl borateH₂ gas, Dimethyl sulfide (toxic/odor)
Workup Method Fieser Method (H₂O / NaOH)Methanol QuenchMethanol Quench

Experimental Workflow

Workflow Start 2-(2-Methoxy-3,4-dimethylphenyl) acetic acid Prep Suspend in anhydrous THF (0 °C, N2 atmosphere) Start->Prep Reagent Add Reducing Agent (LiAlH4 or BH3·THF) Prep->Reagent React Reflux or Stir at RT (Monitor via TLC/HPLC) Reagent->React Quench Quench Reaction (Fieser Method for LiAlH4 or MeOH for BH3) React->Quench Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract Product 2-(2-Methoxy-3,4-dimethylphenyl) ethanol Extract->Product

Experimental workflow for reducing arylacetic acids to primary alcohols.

Step-by-Step Protocols

Protocol A: Reduction via Borane-Tetrahydrofuran (BH₃·THF)

This method is preferred when chemoselectivity is paramount or when avoiding the harsh basic workup of LiAlH₄ is desired.

  • Preparation : In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Addition : Syringe in 1.5 equivalents of 1M BH₃·THF solution dropwise over 15 minutes.

    • Causality: The reaction between the carboxylic acid proton and borane evolves hydrogen gas. Dropwise addition controls the exothermic gas evolution and prevents pressure buildup[3].

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Quench : Cool the flask back to 0 °C. Carefully add Methanol dropwise until gas evolution ceases.

    • Causality: Methanol reacts with unreacted borane to form volatile trimethyl borate (B(OMe)₃) and hydrogen gas, safely neutralizing the reagent without introducing water prematurely.

  • Self-Validation : The protocol validates itself during the quench phase; the complete cessation of bubbling upon continued methanol addition confirms the total destruction of active hydride. Complete conversion is validated via TLC (staining with KMnO₄), observing the disappearance of the highly polar acid baseline spot.

Protocol B: Reduction via Lithium Aluminum Hydride (LiAlH₄)

This method is preferred for rapid, exhaustive reduction where the substrate contains no other reducible functional groups.

  • Preparation : In an oven-dried, nitrogen-purged flask, suspend 1.5 equivalents of LiAlH₄ powder in anhydrous THF (0.5 M) at 0 °C.

  • Addition : Dissolve 1.0 equivalent of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension.

    • Causality: Adding the acid to the hydride (rather than the reverse) ensures that the highly reactive hydride is always in stoichiometric excess, driving the intermediate alkoxide salts completely to the fully reduced state[2].

  • Reaction : Attach a reflux condenser and heat the mixture to 65 °C (THF reflux) for 2–4 hours.

  • Fieser Workup (Critical Step) : Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled H₂O (Dropwise, vigorous H₂ evolution).

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of distilled H₂O.

    • Causality: Direct hydrolysis of LiAlH₄ produces gelatinous aluminum hydroxide (Al(OH)₃), which traps the product in an unfilterable emulsion. The Fieser method uses NaOH to convert the gel into sodium aluminate, which then precipitates as a granular, crystalline white solid upon the final water addition[1].

  • Self-Validation : A successful quench is visually validated by the formation of a crisp, white, granular precipitate that settles rapidly to the bottom of the flask, leaving a perfectly clear THF supernatant containing the product.

References

  • Title: Acid to Alcohol - Common Conditions Source: Common Organic Chemistry URL:[Link]

  • Title: Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Source: Master Organic Chemistry URL:[Link]

  • Title: 19.3: Reductions using NaBH4, LiAlH4 Source: Chemistry LibreTexts URL: [Link]

Sources

Application Notes & Protocols: A Green Chemistry Approach to the Synthesis of 2-(2-Methoxy-3,4-dimethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Sustainability in Pharmaceutical Synthesis

The pharmaceutical industry is increasingly adopting the principles of green chemistry to mitigate its environmental impact, enhance safety, and improve economic efficiency.[1] Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances.[2] This involves strategies like waste prevention, maximizing atom economy, using safer solvents and reagents, and improving energy efficiency.[3][4] By integrating these principles from the earliest stages of drug development, researchers can create more sustainable and responsible manufacturing processes.[5] This guide details a green synthetic route to 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid, a valuable building block in medicinal chemistry, by employing environmentally benign methodologies.

Strategic Overview: A Two-Step Green Synthesis

The proposed synthesis of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid is designed around two key transformations, each optimized to adhere to green chemistry principles. The pathway begins with the commercially available and relatively inexpensive starting material, 2,3-dimethylanisole.

  • Step 1: Solvent-Free Formylation. The first step involves the introduction of a formyl group to the aromatic ring of 2,3-dimethylanisole to produce the intermediate, 2-methoxy-3,4-dimethylbenzaldehyde. We will adapt the Vilsmeier-Haack reaction, a powerful formylation method, to a solvent-free mechanochemical process, significantly reducing solvent waste.[1]

  • Step 2: Biocatalytic Oxidation. The second and final step is the highly selective oxidation of the synthesized aldehyde to the target carboxylic acid. This transformation will be accomplished using a biocatalytic system employing an aldehyde dehydrogenase (ALDH) enzyme. This method uses air as the terminal oxidant and water as the solvent, representing a pinnacle of green oxidation technology.[6][7]

Part I: Synthesis of 2-Methoxy-3,4-dimethylbenzaldehyde via Solvent-Free Mechanochemistry

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds.[8] However, it traditionally uses hazardous reagents like phosphorus oxychloride and chlorinated solvents. Recent advancements have demonstrated the feasibility of performing this reaction under solvent-free conditions by grinding the reactants, a technique known as mechanochemistry.[1] This approach drastically reduces waste and energy consumption.

Experimental Protocol: Mechanochemical Vilsmeier-Haack Formylation

Materials:

  • 2,3-Dimethylanisole (CAS 2944-49-2)[2][9]

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Mortar and Pestle

  • Sodium acetate

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Vilsmeier Reagent Preparation (Caution: Perform in a well-ventilated fume hood):

    • In a clean, dry mortar, carefully add phosphorus oxychloride (1.1 equivalents).

    • Slowly add N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise while gently grinding with the pestle. The mixture will become a solid or a thick paste, which is the Vilsmeier reagent.

  • Formylation Reaction:

    • To the freshly prepared Vilsmeier reagent in the mortar, add 2,3-dimethylanisole (1.0 equivalent).

    • Grind the mixture vigorously with the pestle at room temperature for approximately 25-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by slowly adding crushed ice to the mortar.

    • Transfer the resulting slurry to a beaker and neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methoxy-3,4-dimethylbenzaldehyde.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part II: Biocatalytic Oxidation to 2-(2-Methoxy-3,4-dimethylphenyl)acetic Acid

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. Traditional methods often rely on stoichiometric amounts of hazardous heavy-metal oxidants like chromium or permanganate.[3] Green alternatives, such as catalytic aerobic oxidation, are highly desirable.[10][11] Biocatalysis, using enzymes like aldehyde dehydrogenases (ALDHs), offers unparalleled chemoselectivity under exceptionally mild conditions.[6][12] The protocol below utilizes a recombinant ALDH in conjunction with a nicotinamide oxidase (NOx) for the in-situ regeneration of the NAD⁺ cofactor, allowing for the use of air as the sole oxidant in an aqueous buffer.[7]

Experimental Protocol: ALDH-Catalyzed Aerobic Oxidation

Materials:

  • 2-Methoxy-3,4-dimethylbenzaldehyde (from Part I)

  • Recombinant Aldehyde Dehydrogenase (ALDH) (e.g., from E. coli or P. putida)[7]

  • Nicotinamide Oxidase (NOx) (e.g., from Streptococcus mutans)[7]

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Potassium phosphate buffer (50 mM, pH 8.5)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel (e.g., a jacketed glass reactor) equipped with an overhead stirrer and an air inlet, prepare a solution of potassium phosphate buffer (50 mM, pH 8.5).

    • Add NAD⁺ to a final concentration of 0.1 mM.

    • Add the ALDH and NOx enzymes to the buffer solution (typical enzyme loading is in the range of 1-5 mg/mL, but should be optimized for the specific enzymes used).

    • Prepare a stock solution of 2-methoxy-3,4-dimethylbenzaldehyde in a minimal amount of a water-miscible co-solvent like DMSO (to aid solubility).

  • Enzymatic Oxidation:

    • Set the reaction temperature to 40°C and begin gentle stirring.

    • Bubble a slow stream of air through the reaction mixture.

    • Add the aldehyde stock solution to the reaction mixture to a final substrate concentration of approximately 10-50 mM.

    • Monitor the reaction progress by HPLC or TLC, observing the disappearance of the aldehyde and the appearance of the carboxylic acid product. The reaction is typically complete within 4-24 hours.[12]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Acidify the aqueous solution to a pH of approximately 2-3 by the careful addition of 1 M HCl.

    • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid.

    • If necessary, the product can be further purified by recrystallization.

Data Summary and Green Metrics

The following table summarizes the key parameters for the proposed green synthesis.

ParameterStep 1: FormylationStep 2: OxidationGreen Chemistry Principle Addressed
Reaction Type Vilsmeier-Haack (Mechanochemical)Biocatalytic Aerobic OxidationLess Hazardous Chemical Syntheses[4]
Solvent Solvent-free50 mM Phosphate Buffer (Water)Safer Solvents & Auxiliaries[4]
Catalyst None (Reagent-mediated)Aldehyde Dehydrogenase (ALDH) & NAD⁺/NOxCatalysis[4]
Oxidant N/AAir (O₂)Atom Economy[4]
Temperature Room Temperature40°CDesign for Energy Efficiency[4]
Waste Products Minimal inorganic saltsWater, degraded enzyme (biodegradable)Prevention[4]

Visualizing the Workflow

Overall Synthetic Workflow

The following diagram illustrates the two-step synthesis from the starting material to the final product.

G cluster_0 Step 1: Green Formylation cluster_1 Step 2: Biocatalytic Oxidation 2_3_Dimethylanisole 2,3-Dimethylanisole Aldehyde 2-Methoxy-3,4-dimethylbenzaldehyde 2_3_Dimethylanisole->Aldehyde Mechanochemical Grinding (Solvent-Free) Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Aldehyde Acetic_Acid 2-(2-Methoxy-3,4-dimethylphenyl)acetic Acid Aldehyde->Acetic_Acid Enzymatic Reaction (40°C, pH 8.5) Enzyme_System ALDH / NOx / NAD⁺ Air (O₂), H₂O Enzyme_System->Acetic_Acid

Caption: A two-step green synthesis of the target acetic acid.

Biocatalytic Cycle for Aldehyde Oxidation

This diagram illustrates the enzymatic cycle for the oxidation of the aldehyde, highlighting the regeneration of the NAD⁺ cofactor.

G Aldehyde R-CHO (Aldehyde) ALDH_NAD ALDH-NAD⁺ Aldehyde->ALDH_NAD Substrate Binding Carboxylic_Acid R-COOH (Carboxylic Acid) ALDH_NADH ALDH-NADH ALDH_NAD->ALDH_NADH Oxidation ALDH_NADH->Carboxylic_Acid Product Release NAD NAD⁺ NADH NADH ALDH_NADH->NADH Cofactor Release NOx_ox NOx (oxidized) NOx_red NOx (reduced) NOx_ox->NOx_red Regeneration NOx_red->NAD Cofactor Release H2O 2H₂O NOx_red->H2O NADH->NOx_ox Cofactor Binding O2 O₂ (from Air) O2->NOx_ox H2O_in H₂O H2O_in->ALDH_NAD

Caption: The ALDH-NOx coupled enzyme system for aerobic oxidation.

References

  • ResearchGate. (n.d.). Vilsmeier Haack Acetylation Reactions with Anisoles and Pyridines. Retrieved from [Link]

  • MDPI. (2023). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Retrieved from [Link]

  • SlideShare. (n.d.). Green Chemistry Approaches In Drug Synthesis.pptx. Retrieved from [Link]

  • American Chemical Society. (n.d.). 12 Principles of Green Chemistry. Retrieved from [Link]

  • Knaus, T., Tseliou, V., Humphreys, L. D., Scrutton, N. S., & Mutti, F. G. (2018). A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. Green Chemistry, 20(17), 3951-3963. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. PubMed Central. Retrieved from [Link]

  • Tasneem, M., Khan, A. A., & Iqubal, S. M. S. (2021). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. ResearchGate. Retrieved from [Link]

  • University of Amsterdam. (2018). Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids. HIMS. Retrieved from [Link]

  • Ramaswamy, S., Eklund, H., & Plapp, B. V. (1994). Mechanism of Aldehyde Oxidation Catalyzed by Horse Liver Alcohol Dehydrogenase. Biochemistry, 33(18), 5230–5237. Retrieved from [Link]

  • ResearchGate. (2021). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Retrieved from [Link]

  • Dai, P.-F., Qu, J.-P., & Kang, Y.-B. (2019). Organocatalyzed Aerobic Oxidation of Aldehydes to Acids. Organic Chemistry Portal. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Aerobic Oxidation of Aldehydes to Carboxylic Acids Catalyzed by Recyclable Ag/C3N4 Catalyst. Retrieved from [Link]

  • ACS Publications. (2022). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

Sources

Application Note: Divergent Regioselective Functionalization of 2-(2-Methoxy-3,4-dimethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Introduction & Structural Causality

The compound 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid is a highly versatile phenylacetic acid scaffold, frequently utilized as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex active pharmaceutical ingredients (APIs). A critical challenge in derivatizing this scaffold is achieving strict regiocontrol during the functionalization of the phenyl ring.

By analyzing the electronic and steric environment of the ring, we can map the available C-H bonds (C5 and C6) and design divergent, highly regioselective functionalization strategies:

  • The C5 Position: Located para to the strongly electron-donating C2-methoxy group. This position is highly electron-rich and sterically accessible, making it the ideal target for Electrophilic Aromatic Substitution (EAS) .

  • The C6 Position: Located ortho to the acetic acid moiety. While electronically less activated than C5, its proximity to the carboxylate allows for Transition-Metal-Catalyzed Directed C-H Activation , overriding inherent electronic biases.

G SM 2-(2-Methoxy-3,4-dimethylphenyl) acetic acid C5 C5-Bromination (EAS Pathway) SM->C5 NBS, MeCN (Methoxy-directed) C6 C6-Iodination (C-H Activation) SM->C6 Pd(OAc)2, I2 (Carboxylate-directed)

Divergent functionalization pathways for 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid.

Protocol A: C5-Bromination via Electrophilic Aromatic Substitution

Mechanistic Rationale & Causality

The lone pairs on the oxygen of the C2-methoxy group donate electron density into the aromatic π -system via resonance, significantly raising the HOMO energy at the ortho and para positions. Because both ortho positions (C1, C3) are sterically blocked by the acetic acid and methyl groups, an electrophile will exclusively attack the para position (C5).

A critical field-proven insight is the suppression of benzylic bromination. The C3 and C4 methyl groups are susceptible to radical halogenation (Wohl-Ziegler reaction). To prevent this, the reaction must be conducted strictly in the dark to inhibit the homolytic cleavage of N-Bromosuccinimide (NBS), ensuring a purely ionic EAS pathway [1].

Self-Validating System (In-Process Control)
  • 1 H NMR Tracking: The starting material exhibits two aromatic protons (C5-H and C6-H) as a pair of doublets ( J≈8 Hz). Successful C5-bromination is confirmed by the disappearance of these doublets and the emergence of a single aromatic singlet (C6-H) around δ 7.1 ppm.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid (10.0 mmol, 1.0 equiv) in anhydrous Acetonitrile (50 mL, 0.2 M).

  • Temperature Control: Cool the mixture to 0 °C using an ice-water bath under a continuous Argon atmosphere.

  • Electrophile Addition: Wrap the flask in aluminum foil to completely exclude light. Add N-Bromosuccinimide (NBS, 10.5 mmol, 1.05 equiv) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ (20 mL) to destroy unreacted NBS. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude product via recrystallization from Toluene/Hexanes to yield 2-(5-Bromo-2-methoxy-3,4-dimethylphenyl)acetic acid .

Protocol B: C6-Iodination via Pd-Catalyzed Directed C-H Activation

Mechanistic Rationale & Causality

To functionalize the electronically disfavored C6 position, we utilize the native carboxylic acid as a directing group. The carboxylate oxygen coordinates to a Pd(II) catalyst, bringing the metal center into close proximity with the C6-H bond.

The addition of Palladium(II) acetate (Pd(OAc) 2​ ) is highly deliberate: the acetate ligand acts as an internal base, facilitating a Concerted Metalation-Deprotonation (CMD) step that cleaves the C6-H bond to form a six-membered palladacycle. Subsequent oxidative addition of an electrophilic iodine source (generated in situ from I 2​ and PhI(OAc) 2​ ) forms a transient Pd(IV) species, which undergoes reductive elimination to yield the C6-iodinated product and regenerate the Pd(II) catalyst. This methodology is grounded in the foundational work by the Yu laboratory on the ortho-C-H iodination of phenylacetic acids [2].

CatalyticCycle Pd_cat Pd(II) Catalyst Active Species Coord Carboxylate Coordination Pd_cat->Coord + Substrate CMD Concerted Metalation- Deprotonation (CMD) Coord->CMD - AcOH OxAdd Oxidative Addition (Iodine Source) CMD->OxAdd + I2 / PhI(OAc)2 RedElim Reductive Elimination & Product Release OxAdd->RedElim Pd(IV) Intermediate RedElim->Pd_cat - Product

Pd(II)/Pd(IV) catalytic cycle for the directed ortho-C-H iodination at the C6 position.

Self-Validating System (In-Process Control)
  • 1 H NMR Tracking: Similar to Protocol A, the starting material's doublets will disappear. However, the resulting singlet for the C6-iodinated product corresponds to the C5-H proton. Because C5 is para to the electron-donating methoxy group, this singlet will appear further upfield ( δ ~6.8 ppm) compared to the C6-H singlet in Protocol A, providing definitive proof of regioselectivity.

Step-by-Step Methodology
  • Preparation: In a thoroughly dried Schlenk tube, combine 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid (5.0 mmol, 1.0 equiv), Pd(OAc) 2​ (0.25 mmol, 5 mol%), Iodine (I 2​ , 5.0 mmol, 1.0 equiv), and (Diacetoxyiodo)benzene (PhI(OAc) 2​ , 5.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 25 mL, 0.2 M). Seal the Schlenk tube with a Teflon screwcap.

  • Reaction: Heat the reaction mixture in an oil bath set to 100 °C for 24 hours behind a blast shield.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and filter the suspension through a short pad of Celite to remove palladium black.

  • Washing: Wash the organic filtrate with 1 M HCl (20 mL) to ensure the complete protonation of the carboxylic acid, followed by saturated aqueous Na 2​ S 2​ O 3​ (30 mL) to remove residual iodine.

  • Purification: Dry the organic layer over MgSO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc 4:1 with 1% Acetic Acid) to yield 2-(6-Iodo-2-methoxy-3,4-dimethylphenyl)acetic acid .

Quantitative Data & Protocol Comparison

To assist in synthetic planning, the operational parameters and outcomes of both functionalization strategies are summarized below:

ParameterProtocol A: C5-BrominationProtocol B: C6-Iodination
Target Position C5 (para to Methoxy)C6 (ortho to Acetic Acid)
Reaction Type Electrophilic Aromatic SubstitutionDirected C-H Activation
Key Reagents NBS (1.05 equiv)Pd(OAc) 2​ (5 mol%), I 2​ , PhI(OAc) 2​
Solvent & Temp. Acetonitrile, 0 °C to RTDMF, 100 °C
Atmosphere/Conditions Argon, Strict exclusion of lightSealed Schlenk tube
Regioselectivity >98% (Sterically/Electronically driven)>95% (Coordination driven)
Typical Yield 85 - 92%65 - 75%
NMR Diagnostic Singlet at ~ δ 7.1 ppm (C6-H)Singlet at ~ δ 6.8 ppm (C5-H)

References

  • Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins (Demonstrating the necessity of strong activating groups for aromatic EAS over benzylic halogenation). Synthesis, 2010(17), 2990-2996. URL:[Link]

  • Expedient drug synthesis and diversification via ortho-C-H iodination using recyclable PdI2 as the precatalyst (Foundational methodology for the native-carboxylate directed ortho-halogenation of phenylacetic acids). Mei, T.-S., Wang, D.-H., & Yu, J.-Q. Organic Letters, 12(14), 3140-3143 (2010). URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Recrystallization Solvents for 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions during your experiments. This guide is structured to address common challenges and provide systematic solutions for obtaining high-purity crystalline material.

Part 1: Foundational Principles of Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent system.[1] The ideal solvent should exhibit a steep solubility curve for the compound of interest—meaning the compound is highly soluble at the solvent's boiling point but sparingly soluble at low temperatures.[1][2][3] For 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid, its molecular structure presents a unique challenge. It contains a polar carboxylic acid group, which imparts some solubility in polar solvents, and a substituted phenyl ring, which contributes significant nonpolar character. This duality means a single perfect solvent may be elusive, often necessitating the use of mixed-solvent systems.

Key Characteristics of an Ideal Recrystallization Solvent:

  • The compound of interest should be highly soluble in the solvent at its boiling point and have low solubility at room temperature or below.[1][4]

  • The solvent should not react chemically with the compound.[3][4]

  • Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[4]

  • The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[2][5]

  • The solvent's boiling point must be lower than the melting point of the compound to prevent "oiling out".[2]

Part 2: Experimental Workflow for Solvent Optimization

A systematic approach is crucial for efficiently identifying the optimal solvent or solvent pair. This process begins with small-scale screening before committing a larger quantity of crude material.

Protocol 1: Single-Solvent Screening

This initial screen aims to quickly identify promising individual solvents.

Methodology:

  • Place approximately 20-30 mg of your crude 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid into several small test tubes.

  • To each tube, add a different potential solvent from the list below, starting with a few drops and increasing to about 1 mL. Agitate the mixture at room temperature.[4]

  • Record the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[1][4]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point while stirring.[4] Add the solvent dropwise until the solid just dissolves.

  • If the solid dissolves completely upon heating, allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.[5]

  • Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.[2]

Data Presentation: Common Solvents for Screening

The following table lists common laboratory solvents, ordered by decreasing polarity, which can be used for the initial screening.

SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for polar compounds; may require a co-solvent.
Methanol65HighA common choice for moderately polar compounds.[5]
Ethanol78HighSimilar to methanol, often used in mixtures with water.[5][6]
Acetone56Medium-HighA versatile solvent, but its low boiling point can be a drawback.[5]
Ethyl Acetate77MediumGood for compounds of intermediate polarity.[5]
Dichloromethane40Medium-LowLow boiling point requires careful handling.
Toluene111LowHigh boiling point, useful for less polar compounds.
Hexane69Very LowA nonpolar solvent, often used as an anti-solvent.[5]
Visualization: Single-Solvent Selection Workflow

G start Start: Place ~25mg of crude compound in a test tube add_solvent Add 0.5 mL of test solvent start->add_solvent check_cold Agitate at Room Temp. Is it soluble? add_solvent->check_cold heat_solution Heat mixture to boiling check_cold->heat_solution No   too_soluble Result: Too Soluble. Discard. check_cold->too_soluble  Yes check_hot Is it soluble when hot? heat_solution->check_hot add_more Add more hot solvent dropwise (max 2mL) check_hot->add_more No   cool_solution Cool slowly to RT, then in ice bath check_hot->cool_solution  Yes add_more->heat_solution insoluble Result: Insoluble. Discard. add_more->insoluble Still insoluble check_crystals Do crystals form? cool_solution->check_crystals good_solvent Result: Good Solvent check_crystals->good_solvent  Yes consider_mixed Result: Consider for mixed solvent system check_crystals->consider_mixed No  

Caption: Workflow for single-solvent screening.

Part 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: What should I do if my compound "oils out" instead of crystallizing?

A1: "Oiling out" occurs when the solid melts and comes out of solution as a liquid before it can form crystals.[7] This is common when the boiling point of the solvent is higher than the melting point of the solute or when the solution is excessively supersaturated.[5][8][9]

  • Causality: The compound finds it energetically more favorable to form a liquid phase than a solid crystal lattice at that temperature. Impurities can also suppress the melting point, exacerbating this issue.[8]

  • Troubleshooting Steps:

    • Re-heat and Dilute: Heat the solution until the oil completely redissolves. Add a small amount (10-20% more) of the hot solvent to reduce the saturation level.[8]

    • Slow Cooling: Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote crystal formation over oiling.[8]

    • Lower the Solution Temperature: Try to induce crystallization at a temperature below the compound's melting point. After re-dissolving, cool the solution quickly to a temperature just above where it would normally crystallize, then scratch the inside of the flask with a glass rod to provide a nucleation site.

    • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point.

Q2: Why are no crystals forming even after the solution has cooled in an ice bath?

A2: This is one of the most common issues in recrystallization and usually points to one of two main causes: excessive solvent or a supersaturated solution that resists nucleation.

  • Causality: The concentration of the solute has not reached the point of supersaturation required for crystal nucleation, most often because too much solvent was added initially.[8][10]

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Use a glass stirring rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for crystals to begin forming.[5]

      • Seed Crystals: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[5]

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[11] Gently heat the solution and boil off a portion of the solvent (e.g., 25-30%) in a fume hood. Allow the concentrated solution to cool again.[11]

    • Add an Anti-Solvent: If you are using a solvent in which the compound is moderately soluble even when cold, you may need to switch to a mixed-solvent system. Carefully add a "poor" solvent (an anti-solvent) dropwise to the cooled solution until it becomes turbid, then warm slightly to clarify and cool again.[12][13]

Q3: My crystals formed instantly and look like fine powder. Are they pure?

A3: Rapid precipitation, often called "crashing out," is undesirable because it tends to trap impurities within the rapidly forming solid.[7] True crystallization is a slower, more ordered process that allows impurities to be excluded from the crystal lattice.[11]

  • Causality: The solution was cooled too quickly, or the chosen solvent system creates a dramatic and sudden drop in solubility with a small change in temperature.[10]

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the precipitate. If necessary, add a small amount of extra solvent to prevent immediate re-precipitation.[7]

    • Insulate the Flask: Ensure the solution cools as slowly as possible. Let it stand undisturbed on a benchtop, insulated from cold surfaces, before moving it to an ice bath.[14]

    • Modify the Solvent System: If using a mixed-solvent system, you may have added too much anti-solvent too quickly. Try re-dissolving in the "good" solvent and adding the anti-solvent more slowly, ensuring the solution is well-mixed.

Q4: My final yield is very low. What are the common causes and how can I improve it?

A4: A low yield (e.g., <70%) can result from several procedural errors throughout the recrystallization process.[7]

  • Causality & Solutions:

    • Excessive Solvent: This is the most frequent cause, as a significant amount of your product will remain dissolved in the mother liquor.[7] Solution: Use the minimum amount of hot solvent necessary to dissolve your crude product.[1] If you suspect excess solvent was used, you can try to recover a second crop of crystals by evaporating some of the mother liquor.

    • Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step, significant product loss will occur. Solution: Use a stemless funnel, pre-heat the funnel and filter paper with hot solvent, and use a slight excess of solvent before the hot filtration, boiling it off before the final cooling step.[14]

    • Incomplete Cooling: Not cooling the solution for a sufficient time or to a low enough temperature will leave product in the solution. Solution: Allow at least 20-30 minutes of cooling in an ice-water bath after initial cooling to room temperature.

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product. Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Visualization: Troubleshooting Logic

G start Problem Encountered During Cooling q1 What is the issue? start->q1 oiling_out Liquid 'Oil' Forms q1->oiling_out Oiling Out no_crystals No Crystals Form q1->no_crystals No Crystals crash_out Solid Crashes Out q1->crash_out Rapid Precipitation sol_oiling1 1. Re-heat & add more solvent oiling_out->sol_oiling1 sol_nocrys1 1. Scratch flask / Add seed crystal no_crystals->sol_nocrys1 sol_crash1 1. Re-heat & cool more slowly crash_out->sol_crash1 sol_oiling2 2. Cool solution much more slowly sol_oiling1->sol_oiling2 sol_oiling3 3. Switch to a lower-boiling solvent sol_oiling2->sol_oiling3 sol_nocrys2 2. Boil off excess solvent & re-cool sol_nocrys1->sol_nocrys2 sol_nocrys3 3. Add a miscible anti-solvent sol_nocrys2->sol_nocrys3 sol_crash2 2. Add a small excess of solvent sol_crash1->sol_crash2

Sources

Technical Support Center: Preventing Decarboxylation of 2-(2-Methoxy-3,4-dimethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with research and drug development teams struggling with the instability of heavily substituted arylacetic acids. 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid is particularly challenging; its electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups heavily enrich the aromatic pi-system. While this is synthetically useful, it drastically lowers the activation energy for benzylic radical and carbocation formation, making the compound highly susceptible to premature decarboxylation (loss of CO₂).

This guide provides a self-validating framework to understand the causality behind this degradation and the exact methodologies required to prevent it.

Troubleshooting & FAQs

Q1: My isolated product is heavily contaminated with 2-methoxy-3,4-dimethylbenzaldehyde. What is the mechanism of this degradation, and how do I stop it? A: You are observing oxidative decarboxylation . Electron-rich arylacetic acids are highly susceptible to oxidation by molecular oxygen (O₂), a process often catalyzed by trace transition metals (e.g., Cu, Mn, Fe) present in reaction mixtures or lower-grade solvents[1]. The methoxy and methyl groups on your substrate lower the energy barrier for a Single Electron Transfer (SET) event. This forms a metal-peroxy or benzylic radical intermediate that rapidly expels CO₂ to form the corresponding aldehyde[2]. Causality-Driven Solution: To prevent this, you must break the catalytic cycle. Use rigorously degassed solvents to eliminate O₂, and incorporate a metal chelator (e.g., EDTA) during your aqueous workup to sequester trace transition metals before they can initiate the SET process.

Q2: I am running a hydrothermal reaction at 120°C, and the carboxylic acid is degrading into 2-methoxy-3,4-dimethyltoluene. Why? A: Thermal decarboxylation of arylacetic acids in aqueous media proceeds via a ring-protonated zwitterion intermediate or a direct carbanion mechanism[3]. The electron-donating substituents (2-methoxy, 3,4-dimethyl) stabilize the zwitterionic transition state, drastically accelerating the rate of irreversible CO₂ loss at elevated temperatures[3]. Causality-Driven Solution: Thermal decarboxylation is highly temperature- and solvent-dependent. Keep reaction temperatures below 80°C. If high temperatures are unavoidable, switch from aqueous media to strictly aprotic solvents (e.g., DMF, DMSO) to suppress the proton-transfer steps required for zwitterion formation.

Q3: Can I use standard acidic workup (pH 1-2) to precipitate the acid and increase my yield? A: Proceed with extreme caution. While strong acidification is standard for isolating robust carboxylic acids, the highly electron-rich nature of the 2-methoxy-3,4-dimethylphenyl ring makes it vulnerable to electrophilic ipso-protonation. This acid-catalyzed pathway facilitates the expulsion of the carboxylate group[4]. Causality-Driven Solution: Buffer your aqueous layer to a mildly acidic pH (5.5–6.5) using citric acid or dilute acetic acid rather than harsh mineral acids (HCl/H₂SO₄). Extract immediately at low temperatures (0–4°C) to kinetically freeze out the degradation pathway.

Degradation Pathways & Stabilization

Mechanism Sub 2-(2-Methoxy-3,4-dimethylphenyl) acetic acid SET Single Electron Transfer (Trace Metals / O2) Sub->SET Aerobic/Metal Exposure Stab Argon + Chelators (pH 5-7, <40°C) Sub->Stab Protective Protocol Rad Benzylic Radical (-CO2) SET->Rad Decarboxylation Deg Aldehyde / Toluene (Degradation) Rad->Deg Oxidation/Reduction Safe Intact Carboxylic Acid (Stable) Stab->Safe Preserved

Mechanistic pathway of oxidative decarboxylation and stabilization strategies.

Quantitative Data Summary

The table below summarizes the causality between environmental conditions and the stability of highly electron-rich arylacetic acids.

Environmental ConditionAtmosphereTemperatureAdditivePrimary Degradation PathwayEstimated Half-Life
Aqueous, pH 7Air (O₂)25°CNoneOxidative (Slow)~3-5 Days
Aqueous, pH 7Air (O₂)25°C1 mol% Cu(II)Oxidative (Metal-Catalyzed)< 1 Hour
Aqueous, pH 2Argon120°CNoneThermal / Zwitterionic< 15 Minutes
Aprotic (DMF)Argon80°CNoneNone (Proton-transfer suppressed)> 2 Months
Aqueous, pH 6Argon4°C0.1M EDTANone (Stabilized)> 1 Year

Step-by-Step Isolation Methodology

Workflow Step1 Step1 Step2 2. Metal Chelation Wash with 0.1M EDTA Step1->Step2 Step3 3. pH Adjustment Buffer to pH 5.5 - 6.5 Step2->Step3 Step4 4. Extraction Use Degassed EtOAc / DCM Step3->Step4 Step5 5. Storage Store at 4°C in dark, under Argon Step4->Step5

Step-by-step workflow for preventing decarboxylation during isolation.

Protocol: Metal-Free, Low-Temperature Isolation

Objective: A self-validating workflow to isolate 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid without triggering oxidative or acid-catalyzed decarboxylation.

  • Step 1: Anaerobic Quenching Cool the reaction vessel to < 10°C. Quench the reaction using degassed, deionized water under a positive pressure of Argon. Causality: Lowering the thermal energy kinetically halts spontaneous decarboxylation, while Argon displaces O₂ required for oxidative degradation.

  • Step 2: Trace Metal Sequestration Add 0.1M aqueous EDTA (pH adjusted to 7.0) to the mixture and stir for 15 minutes. Causality: EDTA strongly chelates trace Cu, Fe, and Mn ions, preventing them from acting as SET catalysts[1]. Self-Validation: Use a colorimetric metal-test strip on the aqueous layer; proceed only when transition metals register at < 1 ppm.

  • Step 3: Mild pH Adjustment Slowly add 10% w/v citric acid solution until the pH reaches 5.5–6.5. Causality: This pH is low enough to protonate the carboxylate (pKa ~4.3) for organic extraction, but high enough to prevent acid-catalyzed ipso-protonation of the electron-rich aromatic ring.

  • Step 4: Extraction and Drying Extract with degassed Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter. Causality: Removing water eliminates the medium required for zwitterion-mediated thermal decarboxylation[3].

  • Step 5: Concentration and Storage Concentrate the filtrate under reduced pressure (bath temperature < 30°C). Backfill the rotary evaporator with Argon. Store the isolated solid in an amber vial at 4°C under Argon.

References

  • Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones - Chemical Review and Letters - 1

  • Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure - Arizona State University (Elsevier) - 3

  • Oxidative Decarboxylation of Arylacetic Acids with Manganese(III)Acetate - Journal of Molecular Catalysis A (DOI) - 2

  • Decarboxylation - Organic Chemistry Portal - 4

Sources

Technical Support Center: Troubleshooting 2-(2-Methoxy-3,4-dimethylphenyl)acetic Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for discovery chemists, process scientists, and drug development professionals working with highly hindered phenylacetic acid derivatives.

System Overview: The Physics of the "Buttressing Effect"

Working with 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid presents a unique synthetic bottleneck. While the C1-acetic acid side chain is the primary site of functionalization, the C2-methoxy group (ortho to the acetic acid) creates a severe steric shield. This physical barrier is exponentially worsened by the adjacent C3-methyl and C4-methyl groups.

This phenomenon is known as the buttressing effect [1]. The adjacent methyl groups restrict the conformational freedom of the molecule, physically compressing the ortho-methoxy group into the space occupied by the acetic acid side chain[2]. Consequently, the carbonyl carbon is shielded from nucleophilic attack, and the side chain is forced out of the aromatic plane, disrupting standard enolate thermodynamics. Overcoming this requires abandoning standard coupling protocols in favor of highly reactive intermediates, alternative mechanisms (like SN2), or transition-metal catalysis[3].

Logical Workflow for Hindered Substrates

G Start 2-(2-Methoxy-3,4-dimethylphenyl) acetic acid Amidation Amidation Start->Amidation Esterification Esterification Start->Esterification AlphaAlk Alpha-Alkylation Start->AlphaAlk AmidStandard NiCl2 Catalysis (Direct Amidation) Amidation->AmidStandard Standard Amines AmidBulky HATU / HOAt Coupling Amidation->AmidBulky Bulky Amines EstAcid SN2 Alkylation (K2CO3 / R-X) Esterification->EstAcid Avoid Acid Cleavage AlkBase LDA + DMPU (Break Aggregates) AlphaAlk->AlkBase Overcome A-1,3 Strain

Reaction optimization workflow for sterically hindered phenylacetic acids.

Diagnostic Data: Comparative Yields

Before proceeding to the troubleshooting FAQs, consult this quantitative summary to select the appropriate reaction system for your specific transformation.

Reaction TypeReagent/Catalyst SystemOrtho-Hindrance ToleranceExpected Yield RangePrimary Failure Mode
Amidation EDC / HOBtLow15 - 30%N-acylurea formation (1,3-rearrangement)
Amidation HATU / DIPEAModerate50 - 70%Steric clash with secondary amines
Amidation NiCl₂ (Catalytic)High75 - 95%Substrate insolubility in non-polar solvents
Esterification Fischer (H₂SO₄ / MeOH)Low< 20%Ether cleavage (loss of C2-methoxy group)
Esterification SN2 (K₂CO₃ / MeI)High85 - 99%Over-alkylation at the alpha-position

Troubleshooting FAQs & Validated Protocols

FAQ 1: Why do my standard EDC/HOBt amidation protocols yield <20% product?

Causality: EDC/HOBt relies on the formation of an active O-acylisourea intermediate. Because the C2-methoxy group is buttressed by the C3-methyl group, incoming amines cannot easily access the highly shielded carbonyl carbon[1]. Because the nucleophilic attack is slow, the O-acylisourea intermediate undergoes a deleterious 1,3-rearrangement into an unreactive N-acylurea, killing the reaction.

Solution: Switch to a transition-metal-catalyzed direct amidation. Nickel catalysts (like NiCl₂) coordinate both the amine and the carboxylic acid directly to the metal center, bypassing the bulky active-ester intermediate entirely. This method has been proven to work exceptionally well for ortho-methoxy substituted phenylacetic acids, yielding up to 97%[3].

Protocol: NiCl₂-Catalyzed Direct Amidation

  • Preparation: To a solution of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid (2.0 mmol) in anhydrous toluene (20 mL), add NiCl₂ (10 mol%)[3].

  • Activation: Stir the mixture at 80 °C for 10 minutes to pre-form the metal-carboxylate complex.

  • Coupling: Add the desired amine (2.4 mmol) to the reaction mixture. Seal the reaction vessel and heat to 110 °C for 20 hours[3].

  • Work-up: Cool to room temperature and filter the mixture through a Celite pad to remove and recover the catalyst. Wash the organic filtrate sequentially with 1M HCl and saturated NaHCO₃ to remove unreacted starting materials.

  • Validation Check: Monitor the reaction via TLC. The disappearance of the acid spot and the emergence of a less polar amide spot confirms conversion. If the acid persists after 12 hours, catalyst poisoning by trace water may have occurred; ensure the toluene is strictly anhydrous.

FAQ 2: How can I achieve high-yield esterification without using harsh acidic conditions that might cleave the methoxy group?

Causality: Standard Fischer esterification requires strong acids and high heat, which can easily cleave the electron-rich C2-methoxy ether. Standard carbodiimide couplings (DCC/DMAP) fail for the same steric reasons mentioned in FAQ 1.

Solution: Change the fundamental mechanism of the reaction. Instead of forcing an alcohol to attack a sterically blocked carbonyl carbon, deprotonate the carboxylic acid to form a nucleophilic carboxylate. Then, react it with an alkyl halide. This shifts the reaction to an SN2 mechanism occurring at the unhindered alkyl halide, completely ignoring the steric bulk of the phenyl ring.

Protocol: Base-Promoted SN2 Esterification

  • Deprotonation: Dissolve 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add finely powdered, anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate the carboxylate salt.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., Iodomethane or Bromoethane, 1.2 eq).

  • Reaction: Stir at room temperature for 4–6 hours.

  • Work-up: Quench the reaction by pouring it onto crushed ice[4]. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers vigorously with brine (3x) to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Check: Analyze the crude product via ¹H NMR. The appearance of a new singlet at ~3.6 ppm (for a methyl ester) and the complete disappearance of the broad carboxylic acid OH peak (>10 ppm) validates successful O-alkylation without unwanted alpha-alkylation.

FAQ 3: I am trying to perform an alpha-alkylation on the side chain. Why am I getting poor conversion and unreacted starting material?

Causality: Deprotonation at the alpha-carbon requires the resulting enolate to adopt a planar conformation that is conjugated with the aromatic ring. However, the buttressed ortho-methoxy group forces the side chain out of planarity to minimize A-1,3 steric strain[2]. Furthermore, standard lithium enolates form tightly bound hexameric aggregates in solution, reducing their effective basicity and nucleophilicity.

Solution: Use a strong, non-nucleophilic base (LDA) combined with the de-aggregating additive DMPU (N,N'-Dimethylpropyleneurea). DMPU breaks up the lithium aggregates, forcing the formation of a highly reactive, monomeric lithium enolate that can overcome the thermodynamic penalty of the steric strain.

Protocol: Alpha-Alkylation via Monomeric Enolate Formation

  • Base Preparation: Cool a solution of diisopropylamine (2.2 eq) in anhydrous THF to -78 °C under an argon atmosphere. Add n-BuLi (2.1 eq) dropwise and stir for 30 minutes to form LDA.

  • De-aggregation: Add DMPU (2.0 eq) to the LDA solution and stir for 10 minutes.

  • Enolization: Slowly add a solution of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid (1.0 eq) in THF. Stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes to ensure complete di-anion formation.

  • Electrophilic Attack: Cool the reaction back to -78 °C and add the electrophile (1.1 eq) dropwise. Slowly warm the mixture to room temperature over 4 hours.

  • Validation Check: Quench a 0.5 mL aliquot with D₂O before adding the electrophile. Mass spectrometry or NMR showing >95% deuterium incorporation at the alpha-position confirms successful and complete enolate formation. If deuterium incorporation is low, increase the equivalents of DMPU.

Sources

Technical Support Center: Purification & Troubleshooting of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of[1]. This intermediate is highly valued in targeted API synthesis, but its electron-rich aromatic system and specific steric profile present unique purification challenges. This guide provides self-validating protocols and mechanistic troubleshooting to ensure >99% purity for your downstream applications.

I. Frequently Asked Questions (FAQs)

Q: Why does my isolated acid exhibit a persistent yellow or brown discoloration? A: The 2-methoxy-3,4-dimethylphenyl moiety is exceptionally electron-rich. The electron-donating resonance of the methoxy group, combined with the inductive effects of the two methyl groups, lowers the oxidation potential of the aromatic ring. Exposure to air or trace transition metals during workup can cause localized oxidation, forming highly conjugated, colored quinone-like byproducts. Solution: Treat the dissolved crude mixture with activated carbon (e.g., Darco) prior to crystallization, or pass the organic solution through a short silica plug to trap these highly polar oxidized species [2].

Q: How do I separate the desired acid from phenolic impurities (e.g., demethylated byproducts)? A: This requires exploiting precise pKa​ differentials. Phenols typically have a pKa​≈10 , whereas phenylacetic acids have a pKa​≈4.3 . If you use a strong base like 1M NaOH, both species deprotonate and enter the aqueous phase. Solution: Use a weaker base like saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3). The carboxylic acid will selectively form a water-soluble sodium carboxylate, while the weaker phenolic impurities remain protonated and partition into the organic layer [3].

Q: Why am I seeing a double peak or shoulder in my HPLC chromatogram? A: This indicates contamination with positional isomers (e.g., 4-methoxy-2,3-dimethylphenylacetic acid), a common result of non-regioselective electrophilic aromatic substitution during upstream synthesis. Because isomers share identical molecular weights and near-identical pKa​ values, acid-base extraction will not separate them. Solution: You must rely on regioselective fractional recrystallization. The distinct steric profile of the 2-methoxy group alters the crystal lattice energy, allowing separation based on differential solubility in non-polar/polar solvent matrices[2].

II. Impurity Profiling & Removal Strategies

The following table summarizes quantitative data for typical impurity profiles encountered in crude preparations, alongside their detection and removal strategies.

Impurity TypeTypical ConcentrationDetection MethodRemoval Strategy
Neutral Organics (e.g., Toluene derivatives)5.0% - 15.0%GC-MS / TLC (High Rf​ )Acid-Base Extraction (pH > 8)
Phenolic Byproducts (Demethylated)1.0% - 5.0%HPLC / ¹H NMR (Missing OMe peak)Bicarbonate Extraction (pH 8.3)
Positional Isomers 2.0% - 10.0%HPLC / ¹H NMR (Shifted Ar-H signals)Fractional Recrystallization
Oxidation Products (Quinones)< 1.0%Visual (Yellowing) / UV-VisActivated Carbon / Silica Plug
Inorganic Salts / Catalysts < 2.0%Ashing / ICP-MSAqueous Wash / Chelating Agents

III. Standard Operating Protocols (SOPs)

Protocol A: pH-Selective Extraction Workflow

Causality: This protocol leverages the pKa​ difference between the target carboxylic acid and neutral/phenolic impurities to achieve a primary bulk purification[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid in ethyl acetate (EtOAc) at a ratio of 10 mL per gram of crude.

  • Selective Deprotonation: Wash the organic layer with saturated aqueous NaHCO₃ (3 x 5 mL/g). Caution: CO₂ gas will evolve vigorously; vent the separatory funnel frequently.

  • Self-Validation Check (Crucial): Before discarding the organic layer, spot it on a TLC plate alongside the crude mixture (Eluent: 8:2 Hexanes:EtOAc with 1% Acetic Acid). The baseline/low- Rf​ spot corresponding to the acid must be completely absent from the organic layer, confirming 100% mass transfer to the aqueous phase.

  • Aqueous Wash: Combine the aqueous extracts and wash once with a small volume of fresh EtOAc (2 mL/g) to remove any mechanically entrained neutral impurities.

  • Acidification: Carefully acidify the aqueous layer to pH 2 using 6M HCl while stirring vigorously in an ice bath. The target acid will precipitate or form a dense oil.

  • Recovery: Extract the acidified aqueous layer with fresh EtOAc (3 x 5 mL/g).

  • Drying: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the semi-pure acid.

Protocol B: Regioselective Recrystallization

Causality: Isomeric impurities cannot be extracted chemically. This step uses a Toluene/Hexane matrix where the steric hindrance of the 2-methoxy group dictates a specific crystal lattice packing, leaving the slightly more soluble isomers in the mother liquor[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the semi-pure acid from Protocol A in a minimum volume of boiling toluene.

  • Anti-Solvent Addition: Slowly add hot hexanes dropwise until the solution becomes slightly turbid (reaching the cloud point).

  • Clarification: Add 1-2 drops of hot toluene until the solution just clears, then immediately remove from the heat source.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Rapid cooling traps impurities; slow cooling promotes the growth of highly pure, exclusive crystal lattices.

  • Harvesting: Chill the flask in an ice bath for 1 hour to maximize yield, then collect the crystals via vacuum filtration. Wash the filter cake with ice-cold hexanes.

  • Self-Validation Check (Crucial): Evaporate a 1 mL aliquot of the mother liquor and analyze it via ¹H NMR. You should observe a significant enrichment of the isomeric methoxy singlet (typically shifted slightly from the target's ~3.75 ppm signal) compared to the crystalline crop, proving the isomers were successfully rejected from the lattice.

IV. Visual Workflow: Purification Decision Tree

PurificationWorkflow Crude Crude 2-(2-Methoxy-3,4- dimethylphenyl)acetic acid Dissolve Dissolve in EtOAc & Extract with Sat. NaHCO3 Crude->Dissolve OrgLayer Organic Layer (Neutral/Phenolic Impurities) Dissolve->OrgLayer Phase Sep AqLayer Aqueous Layer (Sodium Carboxylate) Dissolve->AqLayer Phase Sep Waste Discard to Organic Waste OrgLayer->Waste Acidify Acidify to pH 2 with HCl & Extract with EtOAc AqLayer->Acidify Evaporate Dry over MgSO4 & Evaporate Acidify->Evaporate Check HPLC/NMR Check (Isomers present?) Evaporate->Check Recryst Recrystallize (Toluene/Hexane) Check->Recryst Yes Pure Pure Target Compound (>99% Purity) Check->Pure No Recryst->Pure

Caption: Purification workflow for 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid.

V. References

  • 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid (CAS 1554535-06-6) . ChemSrc. Available at:[Link]

  • Purification of Laboratory Chemicals - 6th Edition . Armarego, W.L.F., & Chai, C.L.L. (2009). Elsevier Shop. Available at:[Link]

  • Vogel's Textbook of Practical Organic Chemistry (5th Edition) . Furniss, B.S., et al. (1989). Internet Archive. Available at:[Link]

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Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent analytical technique, offering profound insights into molecular structure at the atomic level.[4][5] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid, a substituted phenylacetic acid derivative of interest in medicinal chemistry. Through a combination of theoretical prediction, comparative data analysis, and established experimental protocols, we will dissect the spectral features of this molecule, offering a robust framework for its characterization.

The Strategic Importance of NMR in Pharmaceutical Research

NMR spectroscopy is an indispensable tool in the pharmaceutical industry, contributing to various stages of the drug development pipeline, from hit identification and lead optimization to the final structural confirmation of active pharmaceutical ingredients (APIs).[1][2] Its ability to provide detailed information about molecular structure, conformation, and dynamics in solution makes it a powerful technique for medicinal chemists.[4] Unlike other analytical methods, NMR allows for non-destructive analysis and can provide a wealth of information from a single experiment.[4]

Predicting the ¹H and ¹³C NMR Spectra of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid

The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of each nucleus. In substituted benzenes, the position of a signal is influenced by the electron-donating or electron-withdrawing nature of the substituents.[6][7][8][9] For 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid, we have a methoxy group, two methyl groups, and an acetic acid moiety attached to the benzene ring.

The methoxy group (-OCH₃) is a strong electron-donating group through resonance, which tends to increase the electron density at the ortho and para positions, causing the corresponding proton and carbon signals to shift upfield (to lower ppm values).[6][10][11] Conversely, the carboxylic acid group (-COOH) is an electron-withdrawing group, which deshields the aromatic protons and carbons, shifting their signals downfield (to higher ppm values).[8] The methyl groups (-CH₃) are weakly electron-donating.

Based on these principles and comparison with data for similar phenylacetic acid derivatives[12], we can predict the approximate chemical shifts for the protons and carbons in our target molecule.

Predicted ¹H-NMR Spectral Data
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-56.8 - 7.0Doublet1H
H-66.7 - 6.9Doublet1H
-CH₂-COOH3.6 - 3.8Singlet2H
-OCH₃3.8 - 4.0Singlet3H
3-CH₃2.2 - 2.4Singlet3H
4-CH₃2.1 - 2.3Singlet3H
-COOH10.0 - 12.0Broad Singlet1H
Predicted ¹³C-NMR Spectral Data
CarbonPredicted Chemical Shift (ppm)
C-1128 - 132
C-2155 - 159
C-3130 - 134
C-4135 - 139
C-5110 - 114
C-6120 - 124
-CH₂-COOH40 - 45
-OCH₃55 - 60
3-CH₃15 - 20
4-CH₃18 - 23
-COOH175 - 180

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters.[13][14]

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-20 mg of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid for ¹H NMR and 20-50 mg for ¹³C NMR.[13]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds, while dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for more polar molecules.[13]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Gentle vortexing or sonication can aid in complete dissolution.[13][14]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[13][15][16] Ensure the liquid height is between 4.0 and 5.0 cm.[15]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[13]

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely to prevent solvent evaporation.[13][16]

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

NMR_Workflow cluster_sample Sample Preparation cluster_spectrometer Spectrometer Operations cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis SamplePrep Prepare Sample (5-50 mg in 0.6 mL solvent) InsertSample Insert Sample into Magnet SamplePrep->InsertSample Lock Lock on Deuterium Signal InsertSample->Lock Shim Shim for Magnetic Field Homogeneity Lock->Shim TuneProbe Tune and Match Probe Shim->TuneProbe Acquire1H Acquire ¹H Spectrum TuneProbe->Acquire1H Acquire13C Acquire ¹³C Spectrum TuneProbe->Acquire13C Process Fourier Transform, Phase and Baseline Correction Acquire1H->Process Acquire13C->Process Integrate Integrate Peaks Process->Integrate Reference Reference to Standard Integrate->Reference Analyze Assign Signals and Interpret Spectra Reference->Analyze

Caption: Workflow for NMR Data Acquisition and Analysis.

Comparative Spectral Analysis

A powerful approach to confirming the structure of a novel compound is to compare its NMR spectra with those of known, structurally related molecules. For instance, comparing the spectrum of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid with that of phenylacetic acid would highlight the effects of the methoxy and dimethyl substituents on the chemical shifts of the aromatic and methylene protons. Similarly, a comparison with 3,4-dimethoxyphenylacetic acid would isolate the effect of the additional methoxy group at the 2-position.[17] This comparative methodology provides a self-validating system for spectral assignment.

Conclusion

The detailed analysis of ¹H and ¹³C NMR spectra is a critical step in the characterization of new chemical entities for drug development. By combining a theoretical understanding of substituent effects with rigorous experimental protocols and comparative data analysis, researchers can confidently elucidate the structure of molecules such as 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid. This guide provides a comprehensive framework for such an analysis, emphasizing scientific integrity and practical applicability for researchers in the pharmaceutical sciences.

References

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • NMR Spectroscopy in Drug Discovery and Development - Labome. (2014, March 14).
  • How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24).
  • NMR sample preparation guidelines. (n.d.).
  • Full article: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - Taylor & Francis. (2021, January 15).
  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. (n.d.).
  • NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC. (n.d.).
  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC. (2019, December 11).
  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry - Walsh Medical Media. (2022, July 28).
  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.).
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
  • NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities. (n.d.).
  • NMR Spectroscopy of Benzene Derivatives - Moodle. (n.d.).
  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.).
  • Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group - Cherry. (n.d.).
  • Additivity Parameters for 13 - C Chemical Shifts in Substituted Benzenes. (n.d.).
  • Video: NMR Spectroscopy of Benzene Derivatives - JoVE. (2025, May 22).
  • Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... - ResearchGate. (n.d.).
  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives - The Royal Society of Chemistry. (n.d.).
  • Synthesis and transformation in the series of 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids | Current issues in pharmacy and medicine: science and practice. (2021, March 18).
  • The Synthesis and Discovery of 2-Methoxyacetic Acid: A Technical Guide - Benchchem. (n.d.).
  • 2-(2-Methoxy-phenyl)-1-oxa-spiro[18][18]non-2-en-4-one (2b) - Wiley-VCH. (n.d.). Retrieved from

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • acetic acid, (3-methylphenoxy)-, 2-[(E)-(2,3,4-trimethoxyphenyl)methylidene]hydrazide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • 3,4-Dimethoxyphenylacetic acid | Request PDF - ResearchGate. (n.d.).
  • CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents. (n.d.).
  • 2-(3,4-dimethoxyphenyl)-2-oxoacetic acid - Sigma-Aldrich. (n.d.).

Sources

Navigating the Labyrinth of Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(2-Methoxy-3,4-dimethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. The subtle shift of a single functional group can dramatically alter a molecule's pharmacological activity, transforming a promising therapeutic candidate into an inert or even toxic compound. Among the arsenal of analytical techniques available, mass spectrometry stands as a cornerstone for providing detailed structural information based on the fragmentation patterns of ionized molecules. This guide offers an in-depth exploration of the mass spectrometric behavior of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid, a substituted phenylacetic acid derivative, and provides a comparative analysis with its potential regioisomers. Understanding these distinct fragmentation pathways is crucial for unambiguous identification and characterization in complex matrices.

The Analytical Challenge: Differentiating Regioisomers

The primary analytical hurdle when dealing with compounds like 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid lies in distinguishing it from its various positional isomers. For instance, shifting the methoxy or methyl groups around the phenyl ring would result in molecules with the same elemental composition and therefore the same exact mass. Standard, low-resolution mass spectrometry would be insufficient to differentiate them. This guide will delve into the nuanced fragmentation patterns that arise from the specific placement of the substituents, providing a "fingerprint" for each isomer.

Deciphering the Fragmentation Code: A Mechanistic Approach

The fragmentation of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid under electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) is governed by the inherent stability of the resulting fragment ions and the influence of the substituent groups. The presence of a carboxylic acid, a methoxy group, and two methyl groups on the aromatic ring dictates a series of characteristic bond cleavages.

A proposed fragmentation pathway for 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid is illustrated below. The initial ionization event will likely remove an electron from the aromatic ring or the oxygen atom of the carboxylic acid, generating a molecular ion (M+•). Subsequent fragmentation will proceed through several key pathways.

fragmentation_pathway M [M]+• m/z 194 F1 [M - •CH3]+ m/z 179 M->F1 Loss of methyl radical F2 [M - •OCH3]+ m/z 163 M->F2 Loss of methoxy radical F3 [M - COOH]+ m/z 149 M->F3 Loss of carboxyl radical F4 [M - CH2COOH]+ m/z 135 M->F4 Benzylic cleavage F6 Tropylium ion m/z 91 F3->F6 Rearrangement F5 [F4 - CO]+ m/z 107 F4->F5 Loss of CO

Caption: Proposed electron ionization fragmentation pathway for 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid.

One of the most favorable fragmentation routes for phenylacetic acids is the benzylic cleavage, resulting in the loss of the carboxymethyl radical (•CH2COOH) to form a stable benzylic cation. For our target molecule, this would yield a fragment at m/z 135. This benzylic cation can then undergo further fragmentation, such as the loss of carbon monoxide (CO), to produce an ion at m/z 107.

The presence of the methoxy group introduces other characteristic fragmentation pathways. A common loss is that of a methyl radical (•CH3) from the methoxy group, leading to a fragment at m/z 179. Alternatively, the entire methoxy group can be lost as a radical (•OCH3), resulting in a fragment at m/z 163. The carboxylic acid moiety can also fragment through the loss of the entire carboxyl group as a radical (•COOH), giving rise to an ion at m/z 149. This fragment may then rearrange to form a tropylium ion, a common and stable fragment in the mass spectra of alkylbenzenes, at m/z 91.[1][2][3]

The "Ortho Effect": A Key Differentiator

The relative positions of the substituents on the aromatic ring can significantly influence the fragmentation pattern, a phenomenon often referred to as the "ortho effect".[4][5] In the case of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid, the proximity of the methoxy group to the acetic acid side chain can lead to unique fragmentation pathways not observed in its isomers where these groups are further apart.

For example, an intramolecular hydrogen transfer from the carboxylic acid to the methoxy group could facilitate a specific loss of methanol (CH3OH), resulting in a fragment ion at m/z 162. This type of interaction is sterically favored in the ortho-substituted isomer and would be less likely to occur in its meta or para counterparts.

Comparative Fragmentation Analysis: A Head-to-Head Look

To illustrate the power of fragmentation analysis in isomer differentiation, let's consider a hypothetical comparison with a regioisomer, 2-(4-Methoxy-2,3-dimethylphenyl)acetic acid.

Fragment Ion (m/z)Proposed Structure/LossExpected Relative Abundance in 2-(2-Methoxy-3,4-dimethylphenyl)acetic acidExpected Relative Abundance in 2-(4-Methoxy-2,3-dimethylphenyl)acetic acidRationale for Difference
194 Molecular Ion [M]+•ModerateModerateThe molecular ion abundance will depend on its stability.
179 [M - •CH3]+Moderate to HighModerate to HighLoss of a methyl radical from the methoxy group is a common pathway for both isomers.
163 [M - •OCH3]+ModerateModerateLoss of the methoxy radical is expected for both.
162 [M - CH3OH]+•Potentially presentLow to AbsentThis fragment would be indicative of an "ortho effect" involving the methoxy and carboxylic acid groups, making it more prominent in the 2-methoxy isomer.
149 [M - •COOH]+ModerateModerateLoss of the carboxyl group is a common fragmentation for phenylacetic acids.
135 [M - •CH2COOH]+High (Base Peak)High (Base Peak)The formation of the stable benzylic cation is expected to be the most favorable fragmentation for both isomers.
107 [Fragment at 135 - CO]+ModerateModerateSubsequent fragmentation of the benzylic cation.
91 Tropylium ionModerateModerateA common rearranged fragment from the benzyl moiety.

This table highlights how the presence or enhanced abundance of a specific fragment ion (in this case, m/z 162) can serve as a diagnostic marker to differentiate between the two isomers.

Experimental Protocol for Mass Spectrometric Analysis

Achieving clear and reproducible fragmentation patterns requires a well-defined analytical method. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable techniques, with the choice often depending on the sample matrix and the need for prior separation.[6][7][8][9]

GC-MS Analysis with Derivatization

For GC-MS analysis, derivatization of the carboxylic acid group is often necessary to improve volatility and chromatographic peak shape.[6][10] Silylation is a common approach.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample into a vial.

  • Derivatization: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

gcms_workflow Sample Sample Weighing Derivatization Silylation Sample->Derivatization Reaction Heating Derivatization->Reaction Injection GC-MS Injection Reaction->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for GC-MS analysis of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid.

LC-MS/MS Analysis

LC-MS offers the advantage of analyzing the compound without derivatization and can be coupled with tandem mass spectrometry (MS/MS) for more detailed structural information.[8][9][11]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • Product Ion Scan: Select the deprotonated molecular ion [M-H]- (m/z 193) as the precursor ion and scan for product ions over a range of collision energies (e.g., 10-40 eV).

lcms_workflow Sample_Prep Sample Dissolution LC_Injection LC Injection Sample_Prep->LC_Injection LC_Separation LC Separation LC_Injection->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization Precursor_Selection Precursor Ion Selection ESI_Ionization->Precursor_Selection CID Collision-Induced Dissociation Precursor_Selection->CID Product_Ion_Detection Product Ion Detection CID->Product_Ion_Detection Data_Analysis Data Analysis Product_Ion_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid.

Conclusion: A Powerful Tool for Structural Confirmation

The detailed analysis of mass spectral fragmentation patterns provides an indispensable tool for the structural elucidation and differentiation of isomeric compounds such as 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid. By carefully examining the unique fragmentation pathways, including those influenced by the "ortho effect," researchers can confidently identify their target molecule and distinguish it from closely related regioisomers. The experimental protocols outlined in this guide provide a solid foundation for obtaining high-quality mass spectra, enabling accurate and reliable structural characterization in the demanding landscape of drug discovery and development.

References

  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Nogueira, F. J., & do Canto, L. R. (2000). Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation.
  • PubChem. (n.d.). 2-(3,4-Dimethylphenyl)acetic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The mass spectra of ketones. In Chemguide. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Separation of Isomeric Steroid Metabolites Using High Resolution IMS-MS: Application Note.
  • Wikipedia. (2024, February 26). Gas chromatography–mass spectrometry. In Wikipedia. Retrieved from [Link]

  • Zhang, Y., & Li, H. (2023). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis, 9(3).

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IR spectroscopy bands for 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid identification

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Identification Guide: IR Band Analysis of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid

As pharmaceutical pipelines demand increasingly rigorous analytical controls, the precise structural verification of complex intermediates like 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid (CAS 1554535-06-6) is critical. This compound presents a unique spectroscopic profile due to its tetrasubstituted aromatic ring, electron-donating methoxy group, and dimerizing carboxylic acid moiety.

This guide provides an objective, mechanistically grounded comparison between Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) methodologies for the identification of this specific compound, supported by self-validating experimental protocols.

Mechanistic Spectroscopic Profiling

The identification of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid via infrared spectroscopy relies on the vibrational mechanics of its specific functional groups[1]. The molecule's structural features dictate its spectral signature:

  • Carboxylic Acid Dimerization: In the solid state, the acetic acid moiety forms strong intermolecular hydrogen bonds, creating a centrosymmetric dimer. This manifests as a severely broadened O-H stretching band that often overlaps the C-H stretching region, alongside a highly intense C=O stretch shifted to lower frequencies (~1700 cm⁻¹) compared to free monomers[2].

  • Aromatic Regiochemistry: The benzene ring is substituted at positions 1, 2, 3, and 4. This leaves only two adjacent protons on the ring (positions 5 and 6). The out-of-plane (OOP) C-H bending vibration of these two adjacent hydrogen atoms provides a highly diagnostic, strong absorption band in the 800–850 cm⁻¹ fingerprint region[3].

  • Ether Linkage: The ortho-methoxy group (-OCH₃) yields distinct asymmetric and symmetric C-O-C stretching bands. The asymmetric stretch is particularly prominent due to the high dipole moment change during the vibration.

Quantitative Band Assignment Table

Note: Values are empirical approximations based on theoretical DFT calculations and analogous phenylacetic acid derivatives.

Spectral Region (cm⁻¹)Functional GroupVibrational ModeIntensityATR vs. KBr Variance Notes
~2500 – 3300 Carboxylic Acid (-COOH)O-H StretchStrong, BroadArtificially weaker in ATR due to shallow penetration depth at high frequencies.
~3000 – 3100 Aromatic RingC-H StretchWeak-MediumOften partially obscured by the broad O-H acid band in KBr.
~2830 – 2950 Aliphatic (-CH₃, -OCH₃)C-H StretchMedium, MultiMethoxy C-H stretch is highly diagnostic at ~2830 cm⁻¹.
~1700 – 1715 Carboxylic Acid (-COOH)C=O StretchVery StrongMay shift to lower wavenumbers in ATR due to anomalous dispersion[4].
~1580, 1500 Aromatic RingC=C Ring StretchMedium, SharpMinimal variance; highly stable across both methods.
~1460, 1375 Methyl Groups (-CH₃)C-H BendingMediumClearer in KBr due to higher overall bulk sensitivity.
~1250 Methoxy Group (-OCH₃)C-O-C Asym. StretchStrongHigh dipole change; excellent diagnostic peak.
~1210 Carboxylic Acid (-COOH)C-O StretchMediumCouples with O-H in-plane bending.
~810 – 830 Aromatic Ring (2 adj. H)C-H OOP BendStrong, SharpAppears artificially stronger in ATR due to deeper penetration at low frequencies.

Methodological Comparison: ATR-FTIR vs. KBr Pellet

When selecting an analytical technique for solid-state characterization, the physical mechanics of the interaction between the IR beam and the sample dictate the data's integrity.

ATR-FTIR (Attenuated Total Reflectance)

ATR relies on an evanescent wave penetrating a few micrometers into the sample pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe).

  • Advantages: Requires zero sample preparation, preserving the compound's native polymorphic state. It is rapid and non-destructive.

  • Limitations: The penetration depth ( dp​ ) is directly proportional to the wavelength. Consequently, the critical O-H stretching band (~3000 cm⁻¹) will appear significantly weaker than the OOP bending bands (~810 cm⁻¹). Furthermore, strong absorption bands (like the C=O stretch) can cause sudden changes in the sample's refractive index, leading to peak shifts (anomalous dispersion) that complicate direct matching with legacy transmission libraries[4].

Transmission (KBr Pellet)

The sample is homogeneously dispersed in an IR-transparent potassium bromide matrix and compressed into a solid window.

  • Advantages: Adheres strictly to the Beer-Lambert law, making it the gold standard for quantitative analysis and detecting trace impurities[5]. It provides a flat baseline and high-fidelity spectra that perfectly match historical pharmacopeial libraries[4].

  • Limitations: KBr is highly hygroscopic. If ambient moisture is absorbed, a broad artifact band appears at ~3400 cm⁻¹, which can completely mask the carboxylic acid O-H stretch of the phenylacetic acid derivative[5]. Additionally, the immense pressure required (8–10 tons) can induce mechanochemical changes or polymorphic transitions in sensitive APIs[6].

Self-Validating Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must not just list steps, but embed causality and self-validation.

Protocol A: ATR-FTIR Surface Analysis
  • Crystal Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Causality: Removes organic residues. Allow to evaporate completely to prevent solvent peak artifacts.

  • Background Subtraction: Acquire a background spectrum of the empty, clean crystal (32 scans, 4 cm⁻¹ resolution). Validation: The system must automatically subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor to ensure the baseline is flat.

  • Sample Application: Place ~2-5 mg of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality: Insufficient pressure leads to poor evanescent wave penetration, resulting in a low signal-to-noise ratio.

  • Data Acquisition & Correction: Collect the spectrum. Apply an "ATR Correction" algorithm in the software. Causality: This mathematically normalizes the wavelength-dependent penetration depth, allowing the spectrum to be accurately compared against transmission libraries.

Protocol B: KBr Pellet Transmission Analysis
  • Matrix Desiccation: Dry spectroscopic-grade KBr powder at 105°C for 2 hours prior to use. Causality: Eliminates absorbed moisture that would generate a false O-H band, ensuring the integrity of the sample's true carboxylic acid O-H region[5].

  • Sample Dilution: Weigh 1 mg of the analyte and 100 mg of dried KBr (1:100 ratio). Causality: This specific dilution prevents the strong C=O band from "bottoming out" (total absorption), which causes peak truncation and loss of resolution[7].

  • Homogenization: Grind the mixture gently in an agate mortar for exactly 60 seconds. Causality: Over-grinding can induce polymorphic shifts; under-grinding causes light scattering due to large particle sizes, resulting in a sloping baseline[5].

  • Pellet Pressing: Transfer the powder to a 13 mm evacuable die. Apply a vacuum for 2 minutes, then apply 8 tons of pressure for 1 minute. Validation: The resulting pellet must be visually translucent. Opaque spots indicate poor homogenization or trapped air, which will scatter the IR beam[7].

  • Data Acquisition: Place the pellet in the transmission holder and scan against a blank KBr pellet background.

Orthogonal Validation Workflow

Infrared spectroscopy confirms functional groups but cannot definitively prove exact molecular weight or complete regiochemical connectivity on its own. A robust analytical pipeline requires orthogonal validation.

Workflow cluster_IR Primary Spectroscopic Identification cluster_Orthogonal Orthogonal Validation Start Sample: 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid ATR ATR-FTIR (Rapid, Surface Analysis) Start->ATR KBr KBr Transmission (High Sensitivity, Bulk) Start->KBr NMR 1H/13C NMR (Regiochemistry) Start->NMR MS LC-MS (Molecular Weight) Start->MS Compare Spectral Concordance & Band Assignment ATR->Compare KBr->Compare Decision Structural Confirmation Compare->Decision NMR->Decision MS->Decision Validated Validated Compound Decision->Validated Pass

Fig 1: Spectroscopic validation workflow for 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid.

Sources

Analytical Comparison Guide: Validating the Purity of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid (CAS: 1554535-06-6 | Formula: C₁₁H₁₄O₃ | MW: 194.23 g/mol )

Executive Summary & Scientific Context

In pharmaceutical synthesis, 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid serves as a highly specific aromatic intermediate. Before advancing this compound into downstream coupling reactions or active pharmaceutical ingredient (API) manufacturing, its bulk elemental purity must be rigorously verified[1].

As an Application Scientist, I frequently observe researchers attempting to substitute rigorous combustion analysis with localized techniques like Energy Dispersive X-Ray Spectroscopy (EDX) or relying solely on Quantitative NMR (qNMR). While qNMR is excellent for structural elucidation, it does not directly measure non-protonated impurities or bulk elemental composition with the same absolute certainty as classical microanalysis.

This guide objectively compares the performance of CHNS-O Flash Combustion against alternative analytical methodologies, providing supporting experimental data and self-validating protocols to ensure your synthesized or procured batches meet the strict ±0.4% purity threshold required by major chemical journals and regulatory bodies[2].

Comparative Analysis of Analytical Methodologies

To accurately determine the elemental composition of an organic acid like 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid, the chosen technique must be capable of quantifying Carbon (C), Hydrogen (H), and Oxygen (O) with high precision.

Table 1: Performance Comparison of Elemental Analysis Alternatives
Analytical TechniqueTarget ElementsAccuracy / PrecisionPrimary Use CaseScientific Verdict for C₁₁H₁₄O₃ Purity
CHNS-O Flash Combustion C, H, N, O, S±0.3% to ±0.4% Bulk organic purity, regulatory compliance[3].Gold Standard. Directly quantifies bulk C/H/O ratios to confirm absence of retained solvents or reagents.
Energy Dispersive X-Ray (EDX) Heavy elements (Z > 10)Poor for C, H, O (±5% error)Surface mapping, inorganic contaminant detection.Inadequate. High absorption and low X-ray yield for light elements make it useless for organic stoichiometry.
Quantitative NMR (qNMR) Protons (¹H), Carbons (¹³C)High (Requires Internal Std)Structural confirmation, isomeric purity[2].Complementary. Confirms structure but does not directly quantify Oxygen or inorganic ash content.
Atomic Absorption (AAS) MetalsParts per billion (ppb)Trace metal impurity screening[3].Niche. Used only if heavy metal catalysts (e.g., Pd) were used in upstream synthesis.

Experimental Data: Evaluating Product Performance

The theoretical elemental composition for 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid (C₁₁H₁₄O₃) is C: 68.02%, H: 7.27%, O: 24.71% .

To demonstrate the sensitivity of CHNS-O analysis, we compared two product grades: a High-Purity API-Grade Batch and a Crude/Degraded Batch (containing trace unreacted precursors and retained ethyl acetate solvent). The historical standard for publication and pharmaceutical progression dictates that experimental values must fall within ±0.4% of the theoretical calculated values[2].

Table 2: CHNS-O Experimental Data Comparison
ElementTheoretical Calculated (%)High-Purity Batch (%)Crude/Degraded Batch (%)Deviation (Crude)QC Status (±0.4% Limit)
Carbon (C) 68.02%68.15%66.80%-1.22%FAIL
Hydrogen (H) 7.27%7.31%7.65%+0.38%⚠️ MARGINAL
Oxygen (O) 24.71%24.54%25.55%+0.84%FAIL

Causality Insight: The elevated Oxygen and Hydrogen levels, combined with depressed Carbon in the Crude Batch, strongly indicate contamination by a highly oxygenated solvent (like water or ethyl acetate) rather than a simple isomeric impurity. EDX would completely miss this subtle stoichiometric shift, proving why CHNS-O is mandatory for bulk purity validation.

Analytical Workflows & Logic

To ensure trustworthiness, the analytical workflow must be treated as a self-validating system. Below is the logical decision tree for selecting the right technique, followed by the step-by-step methodology.

TechSelection Goal Purity Verification Goal Bulk Bulk Elemental Composition (C, H, N, O, S) Goal->Bulk Struct Structural Elucidation & Isomeric Purity Goal->Struct Trace Trace Inorganic/Metal Impurities Goal->Trace CHNS CHNS-O Analyzer (High Precision ±0.4%) Bulk->CHNS NMR qNMR / HRMS (Molecular ID) Struct->NMR ICP ICP-MS / AAS (ppb level detection) Trace->ICP

Figure 1: Decision logic for selecting analytical techniques based on target impurity profiles.

Self-Validating Protocol: CHNS-O Flash Combustion

This protocol utilizes the Pregl-Dumas method via a modern CHNS-O microanalyzer[4].

Phase 1: System Conditioning & Calibration (The Self-Validation Step)

  • Baseline Establishment: Run 2 to 3 empty tin foils through the combustion furnace. This purges atmospheric gases and establishes a zero-baseline[5].

  • Calibration Curve: Weigh and test 2-3 samples of a certified standard. For C/H analysis, use Sulphanilic acid (C: 41.58%, H: 4.04%)[5]. For Oxygen analysis, use EDTA[5].

  • Causality Note: Do not skip the calibration step. Detector response factors in the Thermal Conductivity Detector (TCD) drift based on carrier gas flow and ambient laboratory conditions.

Phase 2: Sample Preparation 4. Micro-weighing: Accurately weigh 2.0 to 4.0 mg of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid into a combustible tin capsule using a microbalance (resolution of 0.001 mg)[5]. 5. Encapsulation: Fold and crimp the tin capsule tightly. 6. Causality Note: Tin is not just a container; it acts as a catalyst. When introduced to the oxygen-rich furnace, the tin undergoes an exothermic oxidation that temporarily spikes the localized temperature to ~1800°C, ensuring complete combustion of the aromatic ring[3].

Phase 3: Combustion & Detection 7. Flash Combustion: Drop the capsule into the combustion furnace maintained at >1000°C in a dynamic oxygen environment[3][5]. The sample converts entirely into CO₂ and H₂O. 8. Reduction: Pass the gas mixture through a reduction furnace (typically containing copper) to remove excess oxygen[3]. 9. Separation & Quantification: The gases are separated via a Gas Chromatography (GC) column and quantified by the TCD[3]. 10. Oxygen Pyrolysis (Separate Run): Because Oxygen cannot be measured via combustion, a separate run is performed where the sample is pyrolyzed at high temperatures to convert all organic oxygen into Carbon Monoxide (CO), which is then quantified[3].

CHNS_Workflow Start Sample Prep: 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid Weigh Microbalance Weighing (2-4 mg in Tin Capsule) Start->Weigh Combust Flash Combustion (>1000°C, O2 Environment) Weigh->Combust Reduce Reduction Furnace (Remove excess O2) Combust->Reduce Separate Gas Chromatography (Separate CO2, H2O) Reduce->Separate Detect Thermal Conductivity Detector (TCD) Separate->Detect Analyze Data Analysis (Compare to ±0.4% Threshold) Detect->Analyze

Figure 2: Step-by-step CHNS-O analytical workflow for organic compound purity verification.

Conclusion

For the rigorous validation of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid, CHNS-O Flash Combustion remains the undisputed analytical champion. While techniques like EDX offer rapid elemental mapping, their inability to accurately quantify light elements (C, H, O) renders them obsolete for organic purity assessments. By adhering to the ±0.4% deviation standard and employing a self-validating calibration protocol, researchers can ensure the chemical integrity of their pharmaceutical intermediates prior to downstream synthesis.

References

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis - VELP Scientifica. Available at: [Link]

  • Elemental Analysis CHNS (O) - Testing Methods - Auriga Research. Available at: [Link]

  • CHNS-O determination in pharmaceutical products by flash combustion - YJ Corp. Available at: [Link]

  • Elemental Analysis Techniques - RSSL. Available at:[Link]

  • An International Study Evaluating Elemental Analysis - PMC - NIH. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.